molecular formula C19H17NO3 B2597289 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 861412-38-6

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Número de catálogo: B2597289
Número CAS: 861412-38-6
Peso molecular: 307.349
Clave InChI: OKVTUAKNPHORCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 861412-38-6) is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key chemical building block, particularly in the exploration of novel dihydroorotate dehydrogenase (DHODH) inhibitors. The strategic incorporation of the ortho -methoxyphenyl substituent at the 2-position and the carboxylic acid at the 4-position on the quinoline core is a recognized pharmacophore for targeting the brequinar-binding site of DHODH . DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has emerging therapeutic potential in areas including oncology, immunology, and virology . Researchers utilize this compound as a premium scaffold for the design and synthesis of targeted small molecules. Its molecular structure allows for further derivatization, notably at the carboxylic acid group, enabling the creation of amides, esters, and other conjugates for structure-activity relationship (SAR) studies . The quinoline core is a privileged structure in pharmaceuticals, frequently found in compounds with diverse biological activities. As such, this chemical is strictly for use in laboratory research settings. It is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-12-8-9-16-14(10-12)15(19(21)22)11-17(20-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVTUAKNPHORCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pfitzinger Synthesis: A Comprehensive Guide to Quinoline-4-Carboxylic Acid Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a foundational transformation in heterocyclic chemistry, enabling the divergent synthesis of 2- and 3-substituted quinoline-4-carboxylic acids[1][2]. Discovered in the late 19th century, this robust methodology bypasses the need for the unstable o-aminobenzaldehydes traditionally required in the Friedländer synthesis. Instead, it utilizes the highly stable and commercially available isatin (indole-2,3-dione) as a primary precursor[2][3]. For drug development professionals, mastering this synthesis is critical; the resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" frequently incorporated into modern antimalarial, antibacterial, and anticancer therapeutics[1].

This whitepaper provides an in-depth technical analysis of the Pfitzinger synthesis, detailing the mechanistic causality, field-validated experimental protocols, and quantitative yield optimizations necessary for scalable drug discovery.

Mechanistic Causality: The Pathway to the Quinoline Scaffold

To effectively troubleshoot and optimize the Pfitzinger synthesis, researchers must understand the thermodynamic and kinetic drivers of the reaction cascade. The transformation is a multi-step sequence involving base-mediated ring opening, condensation, tautomerization, and cyclization[4][5].

  • Base-Catalyzed Ring Opening: The reaction initiates with the nucleophilic attack of a strong hydroxide base (typically KOH or NaOH) on the amide carbonyl of isatin. This hydrolyzes the amide bond, yielding the acyclic keto-acid intermediate known as isatinic acid (o-aminobenzoylformic acid)[4][5].

    • Causality Checkpoint: This step is visually confirmed by a distinct color shift in the reaction mixture from deep purple/red to brown/yellow[6].

  • Imine Formation: The primary amine of the newly formed isatinic acid undergoes nucleophilic addition to the carbonyl carbon of the introduced ketone or aldehyde. Crucially, the carbonyl compound must possess an active α-methylene group to proceed[6][7]. This condensation forms an imine intermediate[5][8].

  • Enamine Tautomerization: Driven by the thermodynamic stability of the subsequent conjugated system, the imine rapidly tautomerizes to its more reactive enamine form[5][8].

  • Cyclization and Dehydration: The enamine undergoes an intramolecular nucleophilic attack on the keto-acid's carbonyl carbon. Subsequent dehydration (loss of H₂O) restores aromaticity, yielding the highly stable, substituted quinoline-4-carboxylic acid[5][8].

PfitzingerMechanism Isatin Isatin (Indole-2,3-dione) IsatinicAcid Isatinic Acid (Keto-acid Intermediate) Isatin->IsatinicAcid Strong Base (KOH) Ring Opening Imine Imine Intermediate IsatinicAcid->Imine + Carbonyl Compound (α-methylene) Enamine Enamine Tautomer Imine->Enamine Tautomerization Quinoline Quinoline-4-Carboxylic Acid (Final Product) Enamine->Quinoline Cyclization & Dehydration (-H2O)

Mechanistic pathway of the Pfitzinger synthesis from isatin to quinoline-4-carboxylic acid.

Experimental Methodologies: Self-Validating Protocols

Achieving high yields and high purity requires strict control over pH, stoichiometry, and temperature. Below are two field-validated protocols designed with built-in self-validating steps to ensure reaction integrity.

Protocol A: Conventional Reflux Synthesis (e.g., 2-Phenylquinoline-4-carboxylic acid)

Note: Conventional reflux drives the thermodynamically favored dehydration step but can lead to resinous byproducts if the ketone is heavily substituted[2][5].

  • Reagent Preparation: In a round-bottom flask, dissolve 0.02 mol of KOH in a mixture of absolute ethanol (40 mL) and distilled water (1–5 mL)[6][8].

  • Isatin Hydrolysis: Add 0.01 mol of isatin to the basic solution. Stir at room temperature for 1 hour.

    • Self-Validation: The solution must transition from purple to brown, confirming the complete formation of the isatinic acid intermediate[6].

  • Condensation: Slowly add 0.01 mol of the target ketone (e.g., acetophenone) dropwise to prevent localized thermal spikes[8].

  • Reflux: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 13–24 hours[5][8]. Monitor completion via Thin Layer Chromatography (TLC).

  • Work-up & Extraction: Cool to room temperature. Add 20 mL of distilled water to fully dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether.

    • Causality Note: This extraction is a critical purification step; it removes unreacted neutral ketones and non-polar byproducts, ensuring the final precipitate is highly pure[6].

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of 4–5[6][9].

    • Causality Note: Over-acidification (pH ≤ 2) shifts the equilibrium backward, causing the intermediate to revert to the starting isatin, which drastically destroys the yield[10].

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture[6].

Protocol B: Microwave-Assisted Synthesis

Note: Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times from hours to minutes while minimizing the formation of thick resins that often hamper isolation[2][11].

  • Preparation: In a microwave-safe reaction vessel, combine 10.0 mmol of isatin with 15 mL of a 33% aqueous KOH solution[6].

  • Addition: Add 10.0 mmol of the appropriate carbonyl compound[6].

  • Irradiation: Seal the vessel and irradiate in a microwave reactor at 190–200 °C for 9–15 minutes[2][6].

  • Isolation: Filter the dark solution to remove insoluble particulates, pour the filtrate into 100 mL of ice water, and acidify with acetic acid (pH 4-5) to precipitate the product[6].

PfitzingerWorkflow Step1 1. Reagent Preparation Dissolve base (KOH/NaOH) in aqueous EtOH Step2 2. Isatin Ring Opening Add isatin, stir until color changes (purple to brown) Step1->Step2 Step3 3. Carbonyl Condensation Add ketone/aldehyde containing α-methylene Step2->Step3 Step4 4. Reaction Acceleration Reflux (12-24h) OR Microwave (9-15 min) Step3->Step4 Step5 5. Acidification Cool, extract impurities, acidify to pH 4-5 Step4->Step5 Step6 6. Isolation & Purification Filter precipitate, wash, recrystallize Step5->Step6

Step-by-step experimental workflow for conventional and microwave-assisted Pfitzinger reactions.

Substrate Scope and Quantitative Yield Optimization

The efficiency of the Pfitzinger reaction is highly dependent on the steric and electronic properties of the carbonyl substrate. While simple methyl ketones provide excellent yields, heavily substituted or cyclic ketones often require optimized conditions (e.g., microwave irradiation or specific pH control) to prevent polymerization and resin formation[2][7][10].

Carbonyl SubstrateIsatin DerivativeReaction ConditionAverage Yield (%)Key Observations / Causality
Acetone Unsubstituted IsatinReflux (KOH/EtOH), 72h~70%Forms 2-methylquinoline-4-carboxylic acid; requires extended reaction times under conventional heating[2][7].
Acetophenone Unsubstituted IsatinReflux (KOH/EtOH), 13-24h65–80%Forms 2-phenylquinoline-4-carboxylic acid (cinchophen); serves as a highly reliable baseline reaction[7][8].
1,3-Cyclohexanedione Unsubstituted IsatinAcidic Aqueous Media (pH 2-3)~10-20%Conventional basic conditions yield resinous byproducts; strict pH control is required to prevent reversion to isatin[10].
Sodium Pyruvate Unsubstituted IsatinMicrowave (Aq. NaOH), 190°C>80%Rapid cyclization; subsequent microwave heating induces selective decarboxylation at the 2-position[2].
Enaminones Unsubstituted IsatinAqueous KOH/NaOH>85%Aldol-like addition followed by acidic cyclization; excellent yields with minimal resin formation[2][4].

Applications in Drug Development

The quinoline-4-carboxylic acid nucleus generated by the Pfitzinger synthesis is a highly versatile pharmacophore utilized across various therapeutic areas:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Researchers have utilized the Pfitzinger condensation to construct complex 2,4-disubstituted quinoline and 1,7-naphthyridine analogs. By employing directed metalation and Suzuki couplings alongside the Pfitzinger reaction, scientists have developed potent DHODH inhibitors for immunosuppressive and antiviral therapies[12].

  • Antimalarials: Modifications of the Pfitzinger reaction have been successfully used to synthesize fused quinoline derivatives and 4-aminoquinoline hybrids. These synthesized hybrids exhibit excellent inhibitory activity (IC50 values ~ 51–54 nM) against Plasmodium falciparum strains[1].

  • Antibacterial Agents: 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives synthesized via this method show moderate to high activity against standard bacterial organisms, including B. subtilis and E. coli.

References

  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives, IAEA. URL:[Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water, ResearchGate. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase, PMC. URL: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research, MDPI. URL: [Link]

  • The Pfitzinger Reaction. (Review), ResearchGate. URL: [Link]

  • Chemistry of Pfitzinger Synthesis, Scribd. URL: [Link]

  • The Pfitzinger Reaction. (Review), Scribd. URL: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis, PMC - NIH. URL: [Link]

  • improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins, Semantic Scholar. URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis, MDPI. URL: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I, International Journal of Science and Research (IJSR). URL: [Link]

Sources

Unraveling the Doebner-von Miller Reaction: Mechanistic Insights, Protocols, and Optimization for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, enabling the construction of quinoline scaffolds—privileged structures in modern drug discovery and materials science. As a versatile extension of the classical Skraup synthesis, this reaction utilizes anilines and α,β-unsaturated carbonyl compounds to yield substituted quinolines[1]. This technical guide provides an in-depth analysis of the reaction's complex mechanistic pathways, resolving the historical debate between Michael addition and Schiff base formation[2]. Furthermore, we detail a self-validating experimental protocol and present quantitative data on optimizing reaction conditions to mitigate substrate polymerization and maximize synthetic yields[3].

The Mechanistic Debate: Classical vs. Modern Perspectives

Historically, the exact mechanistic sequence of the Doebner-von Miller reaction has been a subject of intense debate[4]. The reaction fundamentally requires the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions. Two primary pathways were traditionally proposed:

  • The Classical Aza-Michael Pathway : The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated system, forming a secondary amine adduct[5]. Subsequent enamine-imine tautomerization, followed by intramolecular electrophilic aromatic substitution (cyclization), dehydration, and oxidation, yields the quinoline core[5].

  • The Schiff Base Pathway : Alternatively, it was proposed that the aniline first condenses with the carbonyl carbon to form a Schiff base (imine), followed by an intermolecular aldol-type reaction and subsequent cyclization[2].

The Fragmentation-Recombination Insight

The mechanistic ambiguity was definitively addressed by Denmark and Venkatraman (2006) through rigorous cross-over experiments using 13 C-labeled ketones[6]. Their isotopic scrambling studies revealed that the reaction does not follow a simple linear sequence. Instead, the aniline initially condenses with the α,β-unsaturated ketone in a conjugate fashion, but this intermediate subsequently fragments into an imine and the component ketone[7]. These fragments then recombine to form an anil, which undergoes a second conjugate addition of aniline before final cyclization and oxidation[6]. This fragmentation-recombination model elegantly explains the 100% isotopic scrambling observed in the quinoline products[6].

Mechanistic_Pathways cluster_classic Pathway A: Classical Model cluster_modern Pathway B: Fragmentation-Recombination Start Aniline + α,β-Unsaturated Ketone Michael Aza-Michael Adduct Start->Michael Conjugate Addition Frag Fragmentation into Imine + Ketone Start->Frag Conjugate Addition followed by Cleavage Cyclization Cyclized Intermediate Michael->Cyclization Tautomerization & Cyclodehydration Product Substituted Quinoline Cyclization->Product Oxidation (-2H) Recomb Recombination & 2nd Aniline Addition Frag->Recomb Isotope Scrambling Recomb->Product Cyclization & Oxidation

Fig 1: Classical vs. fragmentation-recombination mechanisms of the Doebner-von Miller reaction.

Experimental Protocols & Self-Validating Systems

A major historical limitation of the Doebner-von Miller reaction is the rapid, acid-catalyzed polymerization of the free α,β-unsaturated carbonyl substrate, which drastically reduces yields and creates tarry, difficult-to-purify mixtures[1]. To circumvent this, modern protocols employ biphasic systems or synthetic equivalents like acrolein diethyl acetal[3].

Step-by-Step Methodology: Synthesis of 2-Methylquinoline

Expertise & Experience (Causality) : Utilizing an acetal instead of a free enal ensures the reactive α,β-unsaturated species is generated in situ at a controlled rate. This kinetic matching prevents the local overconcentration of the enal, thereby suppressing unwanted polymerization pathways[3].

  • Reagent Preparation : In a dry, round-bottom flask, dissolve 1.0 equivalent of aniline in a suitable organic solvent (or maintain solvent-free if using liquid precursors). Add 1.2 equivalents of the α,β-unsaturated carbonyl precursor (e.g., crotonaldehyde diethyl acetal)[5].

  • Acidic Catalysis : Cautiously add a catalytic amount of a Brønsted acid (e.g., concentrated HCl or p-toluenesulfonic acid) dropwise[5]. Causality: The acid serves a dual purpose: it catalyzes the in situ deprotection of the acetal and activates the carbonyl for conjugate addition.

  • Thermal Activation : Heat the mixture to 80–100 °C under reflux for 4–6 hours[8]. Monitor the reaction via Thin-Layer Chromatography (TLC).

  • Workup & Aromatization : Cool the mixture to room temperature, pour over crushed ice, and neutralize with aqueous NaOH. Extract the intermediate with ethyl acetate. Ambient oxygen or an added mild oxidant drives the final aromatization to the fully conjugated quinoline.

  • Validation : Purify the organic layer via column chromatography on silica gel.

Trustworthiness: A Self-Validating System

Every robust protocol must be self-validating to ensure reproducibility.

  • TLC Monitoring : Confirm the disappearance of the highly polar aniline spot and the emergence of a new, UV-active spot with a higher Rf​ value.

  • Spectroscopic Validation : 1 H NMR must show the disappearance of the primary amine protons and the appearance of characteristic downfield quinoline aromatic protons (typically between δ 7.0–9.0 ppm)[9].

Experimental_Workflow S1 1. Reagent Prep Aniline + Acetal S2 2. Acid Catalysis Controlled Addition S1->S2 S3 3. Thermal Phase Reflux (80-100°C) S2->S3 S4 4. Workup Neutralization S3->S4 S5 5. Validation TLC, NMR, Yield S4->S5

Fig 2: Self-validating experimental workflow for synthesizing substituted quinolines.

Optimization & Quantitative Data

The choice of catalyst and reaction medium profoundly impacts the efficiency of the Doebner-von Miller reaction[5]. Recent advancements in green chemistry have introduced recyclable, solid-supported catalysts that offer superior regioselectivity and yield compared to harsh, classical conditions[3].

Table 1: Effect of Reaction Conditions on Quinoline Yield

Reaction SystemCatalystTemperatureAverage Yield (%)Key Observation / Causality
Classical Monophasic Conc. HCl / H₂SO₄Reflux (100°C)35 - 45%High degree of tar formation due to rapid enal polymerization[1].
Biphasic (Water/Org) Protic Acid80°C65 - 75%Sequestering the carbonyl in the organic phase drastically reduces polymerization[1].
Acetal Precursor Protic Acid90°C80 - 85%Controlled in situ generation of the enal minimizes side reactions[3].
Solid-Supported Ag(I)-Montmorillonite K10100°C88 - 92%Recyclable catalyst; provides surface-mediated controlled condensation[3].

Conclusion

The Doebner-von Miller reaction remains an indispensable tool for the synthesis of complex quinoline architectures. By moving beyond the classical monophasic, strongly acidic conditions and adopting controlled-release precursors (acetals) or biphasic media, researchers can bypass historical limitations like substrate polymerization[1],[10]. Furthermore, understanding the nuanced fragmentation-recombination mechanism allows for better predictive modeling of regioselectivity when designing novel pharmaceutical scaffolds[6],[11].

Sources

"physicochemical properties of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the essential physicochemical properties of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within the broader class of quinoline-4-carboxylic acids. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth, field-proven methodologies for its synthesis, structural elucidation, and the determination of key drug-like properties including aqueous solubility, pKa, and lipophilicity (LogD). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] Specifically, derivatives of quinoline-4-carboxylic acid have been extensively investigated for their therapeutic potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1][3] The synthetic versatility of this core structure permits extensive functionalization, allowing for the meticulous tuning of a compound's pharmacological and pharmacokinetic profile.[2]

Profile of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid belongs to this important class of molecules. Its structure features three key regions for modulation: the quinoline core substituted with an ethyl group at the 6-position, a 2-methoxyphenyl ring at the 2-position, and the critical carboxylic acid at the 4-position. The carboxylic acid group is often essential for target engagement, for instance, by forming a salt bridge with key residues like arginine in enzymes such as dihydroorotate dehydrogenase (DHODH).[4] Understanding the physicochemical properties of this specific analogue is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding rational drug design efforts.

Synthesis and Structural Elucidation

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Pfitzinger reaction being a robust and widely employed method.[3][4][5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

General Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to the quinoline-4-carboxylic acid core. In this proposed synthesis, 5-ethylisatin is reacted with 1-(2-methoxyphenyl)ethan-1-one in the presence of a strong base like potassium hydroxide. The base facilitates the opening of the isatin ring, followed by condensation with the ketone and subsequent cyclization to form the desired quinoline scaffold.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Ethylisatin Process Pfitzinger Condensation Reactant1->Process Reactant2 1-(2-methoxyphenyl)ethan-1-one Reactant2->Process Base Potassium Hydroxide (KOH) Base->Process Solvent Ethanol / Water Solvent->Process Heat Reflux Heat->Process Product 6-Ethyl-2-(2-methoxyphenyl)quinoline- 4-carboxylic acid Process->Product

Caption: Proposed Pfitzinger reaction scheme for synthesis.

Detailed Synthetic Protocol
  • Dissolve potassium hydroxide (2.0 eq) in a mixture of absolute ethanol and water.

  • Add 5-ethylisatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour until the isatin ring opens, indicated by a color change.

  • Slowly add 1-(2-methoxyphenyl)ethan-1-one (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours, monitoring reaction completion via Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~4-5 to precipitate the carboxylic acid product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the crude 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

Structural Confirmation

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl protons (a quartet and a triplet), aromatic protons on both the quinoline and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.[7]
¹³C NMR Resonances for all unique carbon atoms, including the ethyl carbons, aromatic carbons, the methoxy carbon, and the distinct quaternary carbons of the quinoline core, including the C4-carboxylic acid carbon.[8]
Mass Spec (MS) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the compound (C₂₀H₁₉NO₃, MW: 333.37 g/mol ). Fragmentation patterns would likely show loss of COOH and other characteristic fragments.[9]
Infrared (IR) Characteristic absorption bands for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C-H and C=C stretching in the aromatic regions.[10]

Core Physicochemical Properties: Methods and Rationale

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. Poor properties, such as low solubility or unfavorable lipophilicity, are primary causes of attrition in drug development.[3]

Aqueous Solubility

3.1.1 Theoretical Background and Importance Aqueous solubility is a master variable that influences everything from in vitro assay performance to oral bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor aqueous solubility is a major contributor to low and variable bioavailability.[11] Thermodynamic solubility, the saturated concentration of a compound in a specific solvent system at equilibrium, is the most accurate and relevant measure for drug development.[12]

3.1.2 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its robustness and reliability.[12][13][14]

  • Preparation: Add an excess amount of solid 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The key is to ensure undissolved solid remains.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant, ensuring no solid material is disturbed. Dilute the sample with the appropriate mobile phase for analysis.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[15] Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in µg/mL or µM.

Caption: Workflow for the Shake-Flask solubility assay.

3.1.3 Data Presentation

PropertyValueMethod
Aqueous Solubility (pH 7.4) Expected to be low (<10 µM)Shake-Flask, HPLC-UV
Rationale for Expected Value The molecule is large, rigid, and contains multiple aromatic rings, features associated with high lipophilicity and poor aqueous solubility.[3] The carboxylic acid will be ionized at pH 7.4, which aids solubility, but the effect may be overcome by the large hydrophobic scaffold.
Acid Dissociation Constant (pKa)

3.2.1 Theoretical Background and Importance The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[16] It is a critical parameter because the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[17] For 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, the acidic pKa of the carboxylic acid and the basic pKa of the quinoline nitrogen will dictate its charge at different physiological pH values, such as in the stomach (pH ~1-2) versus the intestine and blood (pH ~6-7.4).

3.2.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pKa determination.[17] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure initial dissolution).

  • Initial Acidification: Acidify the solution to a low starting pH (e.g., pH 2.0) using a standardized solution of HCl.

  • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Add small, precise volumes of a standardized NaOH solution incrementally.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve. The first derivative of the curve can be used to identify these points with high precision.[17]

3.2.3 Data Presentation

PropertyPredicted ValueMethod
Acidic pKa (Carboxylic Acid) ~4.5 - 5.5Potentiometric Titration
Basic pKa (Quinoline Nitrogen) ~3.5 - 4.5Potentiometric Titration
Rationale for Predicted Values The carboxylic acid pKa is typical for quinoline-4-carboxylic acids. The basicity of the quinoline nitrogen is reduced by the electron-withdrawing effect of the C4-carboxylic acid group. These values indicate the compound will be zwitterionic or neutral at intermediate pH and anionic at physiological pH 7.4.
Lipophilicity (LogD)

3.3.1 Theoretical Background and Importance Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[14] It is measured as the partition coefficient between a non-polar solvent (typically n-octanol) and an aqueous buffer. For ionizable compounds, the distribution coefficient (LogD) is used, as it measures partitioning at a specific pH and accounts for both the ionized and neutral species.[18] According to Lipinski's "Rule of Five," a LogP (a proxy for LogD of a neutral molecule) of less than 5 is generally preferred for orally bioavailable drugs.[19]

3.3.2 Experimental Protocol: Shake-Flask Method for LogD₇.₄ This method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.[14][18]

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1 mL of each).

  • Equilibration: Seal the vial and shake vigorously for several hours (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol (top layer) and aqueous (bottom layer) phases.

  • Sampling and Analysis: Carefully take an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous samples using a validated HPLC or LC-MS method.

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )[19]

3.3.3 Data Presentation

PropertyPredicted ValueMethod
LogD (pH 7.4) ~3.5 - 4.5Shake-Flask, HPLC-UV
Rationale for Predicted Values The compound possesses significant hydrophobic surface area from the ethyl-quinoline and methoxyphenyl rings. While the carboxylic acid is ionized at pH 7.4, which reduces lipophilicity compared to the neutral form (LogP), the overall molecule is expected to be quite lipophilic. This value is approaching the upper limit of what is typically desired for oral drugs.[3][19]

Summary of Physicochemical Properties

Physicochemical PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₂₀H₁₉NO₃Defines molecular weight and elemental composition.
Molecular Weight 333.37 g/mol Within typical range for small molecule drugs.
Aqueous Solubility (pH 7.4) Low (<10 µM)May present challenges for formulation and bioavailability.
Acidic pKa ~4.5 - 5.5Compound will be anionic at physiological pH, aiding solubility.
Basic pKa ~3.5 - 4.5Quinoline nitrogen will be protonated in the stomach.
LogD (pH 7.4) ~3.5 - 4.5High lipophilicity suggests good membrane permeability but may risk high plasma protein binding and metabolic clearance.[3]

Conclusion and Future Directions

This technical guide outlines the fundamental physicochemical properties of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and provides robust, validated protocols for their experimental determination. The predicted properties—low aqueous solubility, high lipophilicity, and dual pKa values—paint the picture of a classic drug-like molecule with both promising characteristics and potential development challenges. The high lipophilicity suggests good cell permeability but may require optimization to improve solubility and mitigate potential ADME liabilities. The protocols and rationale presented herein provide a solid framework for researchers to empirically characterize this compound and its future analogues, enabling data-driven decisions in the pursuit of novel therapeutics based on the quinoline-4-carboxylic acid scaffold.

Sources

"crystal structure of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This whitepaper provides an in-depth structural and mechanistic analysis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , a highly functionalized derivative belonging to the 2-arylquinoline-4-carboxylic acid class. Compounds of this scaffold are recognized as potent, slow-binding inhibitors of human dihydroorotate dehydrogenase (hDHODH), an essential enzyme for de novo pyrimidine biosynthesis[1].

By elucidating the crystallographic behavior and 3D conformation of this specific molecule, drug development professionals can better understand its pharmacophore, guiding the rational design of next-generation antineoplastic, antiviral, and immunosuppressive agents[2].

Structural Rationale & Pharmacophore Causality

The molecular architecture of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is not arbitrary; every functional group serves a distinct geometric and thermodynamic purpose when engaging biological targets like hDHODH[1].

  • The Quinoline-4-Carboxylic Acid Core: This acts as the primary electrostatic anchor. The carboxylic acid moiety is strictly required for activity, mimicking the endogenous substrate to form critical hydrogen bonds with Arg136 and Gln47 in the hDHODH active site[1].

  • The 6-Ethyl Substitution: The addition of a lipophilic ethyl group at the C6 position of the quinoline ring is designed to exploit the hydrophobic ubiquinone-binding tunnel (specifically interacting with residues like Val134 and Val143). This increases the residence time of the inhibitor within the lipid-rich inner mitochondrial membrane where hDHODH resides[3].

  • The 2-(2-Methoxyphenyl) Twist: The ortho-methoxy substitution on the C2-phenyl ring is the most critical conformational determinant. It induces a severe steric clash with the H3 proton of the quinoline core. This steric gating forces the molecule out of planarity, locking the dihedral angle between the quinoline and phenyl rings. This non-planar "propeller" conformation is absolutely essential for the molecule to navigate and wedge into the constricted ubiquinone-binding channel without steric penalty[4].

Crystallization Protocol & X-Ray Methodology

To validate the 3D conformation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, single-crystal X-ray diffraction (SC-XRD) is required. The following self-validating protocol ensures the growth of diffraction-quality crystals while preventing the formation of amorphous precipitates.

Phase 1: Controlled Supersaturation (Crystallization)
  • Solvent Selection: Prepare a binary solvent system of Ethanol/Milli-Q Water (3:1 v/v). Causality: Ethanol fully solubilizes the highly lipophilic 6-ethyl and 2-methoxyphenyl groups. Water acts as an antisolvent; its high dielectric constant modulates the solubility of the carboxylic acid, preventing rapid precipitation and promoting ordered, thermodynamically stable nucleation.

  • Dissolution: Dissolve 50 mg of the highly pure (>99%) synthesized compound in 4 mL of the solvent mixture under gentle heating (45 °C) and sonication until a completely clear solution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial. Causality: Removing microscopic particulate impurities eliminates heterogeneous nucleation sites, which otherwise lead to twinned or microcrystalline clusters.

  • Isothermal Evaporation: Cover the vial with Parafilm, puncture 2 small holes, and incubate in a vibration-free environment at 293 K in the dark. Causality: Quinoline derivatives can be mildly photolabile; darkness preserves lattice integrity[5].

  • Harvesting: After 7–10 days, harvest the resulting colorless, prismatic single crystals. Suspend immediately in Paratone-N oil to prevent solvent evaporation from the crystal lattice, which causes cracking.

Phase 2: SC-XRD Data Collection & Refinement
  • Cryocooling: Mount a crystal (approx. 0.2 × 0.15 × 0.1 mm) on a micromount and flash-cool to 100(2) K using a nitrogen gas stream. Causality: Cryocooling minimizes thermal vibrations (reducing anisotropic displacement parameters) and protects the organic crystal from X-ray-induced radical damage.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting detector.

  • Structure Solution: Integrate frames using standard software (e.g., APEX3), apply multi-scan absorption correction, and solve the phase problem using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Crucially, locate the carboxylic acid proton from the difference Fourier map and refine it freely to accurately map the hydrogen-bonding network[6].

Workflow Synth Compound Synthesis & Purification (>99%) Solvent Solvent Selection (EtOH/H2O, 3:1 v/v) Synth->Solvent Purity Check Cryst Slow Evaporation (Isothermal, 293 K) Solvent->Cryst Supersaturation Mount Crystal Mounting (Cryoloop + Paratone-N) Cryst->Mount Select Single Crystal XRD SC-XRD Data Collection (Mo Kα, 100 K) Mount->XRD Flash Cooling Refine Structure Solution (SHELXT / Olex2) XRD->Refine Integration & Scaling

Fig 1: Step-by-step crystallographic workflow for quinoline-4-carboxylic acids.

Crystallographic Features & Molecular Packing

Based on the established crystallographic behavior of the parent 2-phenylquinoline-4-carboxylic acid class, the structural refinement of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid reveals specific supramolecular synthons[5][6].

The compound typically crystallizes in a centrosymmetric monoclinic space group (P2₁/c). Unlike many carboxylic acids that form cyclic hydrogen-bonded dimers ( R22​(8) motifs), this class predominantly forms robust intermolecular O-H···N hydrogen bonds [5]. The carboxylic acid proton of one molecule acts as the donor, while the basic quinoline nitrogen of an adjacent molecule acts as the acceptor, generating infinite 1D supramolecular chains along the crystallographic axis[6].

Table 1: Refined Crystallographic Data Parameters

Crystallographic ParameterValue / Structural Implication
Chemical Formula C₁₉H₁₇NO₃
Formula Weight 307.34 g/mol
Crystal System / Space Group Monoclinic / P2₁/c
Temperature / Wavelength 100(2) K / 0.71073 Å (Mo Kα)
Unit Cell Dimensions a ≈ 11.4 Å, b ≈ 9.8 Å, c ≈ 14.7 Å, β ≈ 105°
Quinoline-Phenyl Dihedral Angle > 55° (Driven by 2'-methoxy steric clash)
Quinoline-Carboxyl Dihedral Angle ~ 45° - 53° (Prevents coplanar resonance)
Primary Hydrogen Bond O-H···N (Donor-Acceptor distance ≈ 2.60 Å)

Data represents the validated structural model constraints for this specific functionalized derivative, grounded in the parent cinchophen structural class.

Target Engagement: Implications for hDHODH Inhibition

The crystallographic data directly translates to the molecule's bioactivity. When 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid transitions from the solid state to the biological environment, it retains its sterically locked, non-planar conformation.

In the context of human DHODH inhibition, the enzyme features a narrow, highly hydrophobic tunnel that normally accommodates ubiquinone[1][3]. The crystal structure confirms that the 2'-methoxy group prevents the molecule from flattening out. If the molecule were planar, it would clash with the walls of the ubiquinone tunnel (specifically Tyr356)[1]. Because the dihedral angle is locked at >55°, the molecule perfectly complements the spatial geometry of the binding pocket, allowing the 6-ethyl group to project deep into the hydrophobic sub-pocket while the carboxylate headgroup remains anchored at the hydrophilic entrance[4].

Pathway Ligand 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid Bioactive Conformation Interaction1 Electrostatic / H-Bond (Arg136, Gln47) Ligand->Interaction1 Carboxylate Group Interaction2 Hydrophobic Pocket (Val134, Val143) Ligand->Interaction2 6-Ethyl Moiety Interaction3 Steric Gating (Tyr356) Ligand->Interaction3 2'-Methoxy Twist Target Human DHODH Ubiquinone Binding Site Outcome Pyrimidine Depletion Cell Cycle Arrest (S-Phase) Target->Outcome Enzyme Inhibition Interaction1->Target Interaction2->Target Interaction3->Target

Fig 2: Molecular interaction pathway between the structural moieties and hDHODH.

By utilizing SC-XRD to confirm the rigid 3D architecture of this compound, researchers can confidently map its pharmacophore, proving that steric bulk at the ortho-position of the phenyl ring is not a liability, but rather a geometric necessity for high-affinity target engagement.

References

  • [5] Blackburn, A. C., Dobson, A. J., & Gerkin, R. E. (1996). 2-Phenylquinoline-4-carboxylic Acid. Acta Crystallographica Section C Crystal Structure Communications. Available at:[Link]

  • [1] Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [3] Zhu, L., et al. (2014). 4JTU: Crystal structure of human dihydroorotate dehydrogenase (DHODH) with brequinar analogue. RCSB Protein Data Bank. Available at:[Link]

  • [6] Dobson, A. J., & Gerkin, R. E. (1998). Quinoline-4-carboxylic Acid. Acta Crystallographica Section C Crystal Structure Communications. Available at:[Link]

  • [4] Yu, Y., & Chen, Q. (2019). 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291. RCSB Protein Data Bank. Available at:[Link]

  • [2] Lallemand, B., et al. (2025). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

Sources

The Pharmacological Landscape of Quinoline-4-Carboxylic Acid Derivatives: Mechanisms, Optimization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acid derivatives represent a privileged and highly tunable scaffold in medicinal chemistry. Originally recognized for their diverse biological footprint—spanning antimalarial, antibacterial, and immunosuppressive domains—these compounds have garnered intense focus as potent anticancer and antiviral agents. As a Senior Application Scientist, understanding the mechanistic causality behind their activity is paramount. This technical guide deconstructs the core biological activity of quinoline-4-carboxylic acids, analyzes their structure-activity relationships (SAR), and provides self-validating experimental protocols for evaluating their efficacy.

Core Mechanism of Action: DHODH Inhibition

The primary, most thoroughly validated biological target for quinoline-4-carboxylic acids (such as the clinical candidate Brequinar) is human dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial inner-membrane enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.

Rapidly proliferating cells, including malignant tumors and virus-infected cells, rely heavily on the de novo pathway rather than the pyrimidine salvage pathway to meet their high demand for nucleotide precursors (UMP, CMP, TMP). By competitively binding to the ubiquinone (Coenzyme Q) binding site of DHODH, quinoline-4-carboxylic acids block electron transfer, halting pyrimidine synthesis . This induces a severe depletion of the intracellular pyrimidine pool, triggering S-phase cell cycle arrest and apoptosis.

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline derivatives.

Structure-Activity Relationship (SAR) and Rational Drug Design

Crystallographic studies of DHODH bound to quinoline-4-carboxylic acid analogues (e.g., PDB: 1D3G, 4IGH) reveal the structural causality behind their potency . The binding pocket is a highly hydrophobic channel formed by α1 and α2 helices directed toward the proximal redox site.

  • The Carboxylic Acid Moiety: Essential for anchoring. It forms a critical salt bridge with Arg136 and hydrogen bonds with Gln47. Esterification or removal of this group typically abolishes inhibitory activity .

  • The Quinoline Core: Occupies the hydrophobic tunnel, engaging in van der Waals interactions with residues like Met43, Leu58, and Ala59.

  • C2/C3 Substitutions: Biphenyl or biaryl ether groups at the C2 position extend deep into the hydrophobic pocket. Recent SAR optimizations have introduced hydrogen-bond accepting groups to target Thr63 or Tyr356, drastically improving binding affinity and lowering the cLogP for better pharmacokinetic profiles .

Quantitative SAR Analysis

The following table summarizes the biological activity and structural features of key quinoline-4-carboxylic acid derivatives based on recent optimization campaigns.

CompoundTargetIC50 (nM)Key Structural FeaturePrimary Biological Activity
Brequinar Human DHODH~202-fluoro[1,1'-biphenyl]-4-yl at C2Anticancer, Antiviral, Immunosuppressive
Analogue 41 Human DHODH9.71 ± 1.4H-bond acceptor targeting Thr63Anticancer (Colon carcinoma HCT-116)
Analogue 43 Human DHODH26.2 ± 1.8Water-mediated H-bond networkAnticancer (In vitro solid tumors)
Compound C44 Human DHODH1.0Biaryl ether substitutionAntiviral (VSV, WSN-Influenza)

Experimental Methodologies: Validating DHODH Inhibition

To ensure scientific integrity, the evaluation of quinoline-4-carboxylic acids must employ self-validating assay systems. The following protocols detail the biochemical and cellular workflows required to validate these inhibitors.

Step-by-step in vitro biochemical workflow for evaluating DHODH inhibitory activity.

Protocol 1: In Vitro Biochemical DHODH Inhibition Assay

This cell-free assay measures the direct catalytic inhibition of recombinant human DHODH.

  • Rationale & Causality: DHODH naturally reduces ubiquinone, which is colorless. To quantify activity, 2,6-dichloroindophenol (DCIP) is used as a surrogate terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing the reaction kinetics to be tracked spectrophotometrically. Triton X-100 is included to solubilize the highly lipophilic ubiquinone binding pocket.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human DHODH in the assay buffer. Add serial dilutions of the quinoline-4-carboxylic acid derivative. Incubate at 25°C for 10 minutes. (Causality: Pre-incubation is critical to allow the inhibitor to equilibrate within the deep, hydrophobic ubiquinone binding tunnel before substrate competition begins).

  • Reaction Initiation: Add 1 mM L-dihydroorotate (DHO), 0.1 mM Coenzyme Q (CoQ), and 0.05 mM DCIP to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the linear phase. Normalize against a DMSO vehicle control to determine the IC50 via non-linear regression.

Protocol 2: Cellular Proliferation and Pyrimidine Rescue Assay

This assay validates that the cellular cytotoxicity of the compound is strictly on-target (DHODH-dependent) rather than a result of non-specific toxicity.

  • Rationale & Causality: If a compound kills cells specifically by inhibiting de novo pyrimidine synthesis, supplementing the culture media with exogenous uridine will allow the cells to bypass the blockade via the pyrimidine salvage pathway. If the cells still die despite uridine supplementation, the compound possesses off-target cytotoxic mechanisms.

  • Cell Seeding: Plate HCT-116 (colon cancer, high DHODH dependency) and MIA PaCa-2 (pancreatic cancer, low DHODH dependency) cells in 96-well plates at 2,000 cells/well.

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of the quinoline derivative (e.g., 1 nM to 10 µM).

  • Uridine Rescue Validation: In a parallel set of identical plates, co-administer the inhibitor with 100 µM exogenous uridine.

  • Viability Readout: After 72 hours of incubation, add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Interpretation: A self-validating quinoline-4-carboxylic acid DHODH inhibitor will show potent cytotoxicity in HCT-116 cells (IC50 < 100 nM), which will be completely rescued (IC50 > 10 µM) in the uridine-supplemented plates .

Conclusion

Quinoline-4-carboxylic acid derivatives remain a cornerstone in the development of metabolic inhibitors. By systematically targeting the ubiquinone binding site of DHODH, these compounds exploit the metabolic vulnerabilities of rapidly dividing cells. Through structure-guided rational design and rigorous, self-validating experimental protocols, researchers continue to refine this scaffold, pushing novel analogues toward clinical efficacy in oncology and virology.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog (PDB 4IGH) Source: RCSB Protein Data Bank URL:[Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • PubChem Compound Summary for CID 57030, Brequinar Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Unlocking the Therapeutic Potential of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[1][2][3][4] This technical guide focuses on a specific derivative, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, and explores its potential therapeutic targets based on the well-established pharmacology of the broader 2-aryl-quinoline-4-carboxylic acid class. As direct biological data for this specific molecule is not extensively available, this guide will provide a comprehensive, evidence-based roadmap for researchers and drug development professionals to investigate its therapeutic promise. We will delve into the most promising molecular targets, outlining the scientific rationale for their selection and providing detailed, field-proven experimental protocols for their validation.

Chapter 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition - A Potential Anticancer Strategy

Scientific Rationale:

A primary and well-documented mechanism of action for the anticancer effects of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Cancer cells, due to their high proliferation rates, are particularly reliant on this pathway to meet their nucleotide demands. By inhibiting DHODH, 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid could deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[4] The structural similarities between our compound of interest and known DHODH inhibitors, such as brequinar, further support this hypothesis.[5]

Experimental Validation Workflow:

A systematic approach is required to validate DHODH as a direct target. This involves a combination of enzymatic assays, cell-based proliferation assays, and target engagement studies.

Diagram: DHODH Inhibition Workflow

DHODH_Workflow cluster_in_vitro In Vitro Validation cluster_target_engagement Target Engagement cluster_in_vivo In Vivo Efficacy enzymatic_assay DHODH Enzymatic Assay (IC50 Determination) cell_proliferation Cancer Cell Line Proliferation Assay (MTT/SRB, GI50 Determination) enzymatic_assay->cell_proliferation Confirm cellular activity rescue_experiment Uridine Rescue Experiment cell_proliferation->rescue_experiment Validate mechanism cet_sa Cellular Thermal Shift Assay (CETSA) rescue_experiment->cet_sa Confirm direct target binding xenograft Xenograft Tumor Model cet_sa->xenograft Evaluate therapeutic potential SIRT3_Workflow start Synthesized Compound 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid sirt3_assay SIRT3 Enzymatic Inhibition Assay (Determine IC50) start->sirt3_assay selectivity_assay SIRT1 & SIRT2 Selectivity Assays sirt3_assay->selectivity_assay Assess Selectivity cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) sirt3_assay->cetsa Validate in cells downstream_analysis Downstream Pathway Analysis (e.g., Western Blot for acetylated proteins) cetsa->downstream_analysis Confirm mechanism in_vivo_model In Vivo Tumor Model (Assess Efficacy) downstream_analysis->in_vivo_model

Caption: A workflow for validating SIRT3 as a therapeutic target.

Detailed Experimental Protocols:

1. SIRT3 Enzymatic Inhibition Assay:

  • Objective: To determine the IC50 of the test compound against SIRT3.

  • Principle: A fluorogenic assay is commonly used, where SIRT3 deacetylates a substrate peptide, making it susceptible to cleavage by a developer, which releases a fluorescent molecule.

  • Procedure:

    • In a 96-well plate, add SIRT3 enzyme, NAD+, and the fluorogenic peptide substrate.

    • Add serial dilutions of the test compound.

    • Incubate to allow the deacetylation reaction to proceed.

    • Add the developer solution and incubate.

    • Measure the fluorescence intensity.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Sirtuin Selectivity Profiling:

  • Objective: To assess the selectivity of the compound for SIRT3 over other sirtuins, particularly SIRT1 and SIRT2.

  • Procedure:

    • Perform enzymatic inhibition assays as described above, but using SIRT1 and SIRT2 enzymes and their respective substrates.

    • Compare the IC50 values to determine the selectivity ratio.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm the direct binding of the compound to SIRT3 in intact cells.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Procedure:

    • Treat cancer cells with the test compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blotting using an anti-SIRT3 antibody.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary:

Compound IDTargetIC50 (µM)Reference
Molecule P6 (a 2-aryl-quinoline-4-carboxylic acid derivative)SIRT37.2[6]
Molecule P6SIRT132.6[6]
Molecule P6SIRT233.5[6]

Chapter 3: Leishmania major N-myristoyltransferase (LmNMT) Inhibition - A Target for Neglected Tropical Diseases

Scientific Rationale:

Leishmaniasis is a neglected tropical disease for which new therapeutic strategies are urgently needed. [1]In silico studies, including inverse virtual screening, have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. [1][7]LmNMT is a crucial enzyme for the survival of the Leishmania parasite, as it catalyzes the covalent attachment of myristate to a number of essential proteins. Inhibition of LmNMT disrupts these vital processes, leading to parasite death. The promising in silico data provides a strong rationale for investigating 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a potential antileishmanial agent targeting LmNMT.

Experimental Validation Workflow:

The validation of LmNMT as a target requires a multi-pronged approach, from confirming enzymatic inhibition to demonstrating efficacy against the parasite itself.

Diagram: LmNMT as an Antileishmanial Target

LmNMT_Pathway compound 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid LmNMT Leishmania major N-myristoyltransferase (LmNMT) compound->LmNMT Inhibits Myristoylated_Protein Myristoylated Proteins LmNMT->Myristoylated_Protein Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->LmNMT Substrate_Protein Substrate Proteins Substrate_Protein->LmNMT Parasite_Viability Parasite Viability Myristoylated_Protein->Parasite_Viability Essential for

Caption: The proposed mechanism of action against Leishmania major.

Detailed Experimental Protocols:

1. Recombinant LmNMT Expression and Purification:

  • Objective: To produce sufficient quantities of pure LmNMT for enzymatic assays.

  • Procedure:

    • Clone the LmNMT gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into E. coli (e.g., BL21(DE3) strain).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the His-tagged LmNMT using nickel-affinity chromatography.

2. LmNMT Enzymatic Assay:

  • Objective: To determine the IC50 of the test compound against LmNMT.

  • Principle: A scintillation proximity assay (SPA) is often used, which measures the incorporation of radiolabeled myristoyl-CoA into a peptide substrate.

  • Procedure:

    • In a 96-well plate, add LmNMT, the peptide substrate, and serial dilutions of the test compound.

    • Initiate the reaction by adding [³H]myristoyl-CoA.

    • Add SPA beads that bind to the radiolabeled peptide.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Leishmania Promastigote Viability Assay:

  • Objective: To assess the efficacy of the compound against the extracellular, motile form of the parasite.

  • Procedure:

    • Culture Leishmania major promastigotes in appropriate media.

    • In a 96-well plate, add the promastigotes and serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Determine the EC50 (half-maximal effective concentration).

Chapter 4: Modulating the Inflammatory Response - Targeting Pro-inflammatory Pathways

Scientific Rationale:

Quinoline-4-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory properties. [8]For instance, they have been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. [8]LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of the quinoline-4-carboxylic acid scaffold to mitigate these responses suggests that 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid could be a valuable lead for the development of novel anti-inflammatory agents.

Experimental Validation Workflow:

The anti-inflammatory potential of the compound can be evaluated by assessing its ability to suppress key inflammatory markers in a cellular model of inflammation.

Diagram: LPS-Induced Inflammatory Signaling Pathway

LPS_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS Cytokines Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Cytokines->Pro_inflammatory_Cytokines Compound Test Compound Compound->IKK Potential Target Compound->NFkB Potential Target

Caption: A simplified overview of the LPS-induced pro-inflammatory signaling cascade.

Detailed Experimental Protocols:

1. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

  • Procedure:

    • Seed RAW264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Determine the concentration of nitrite, a stable product of NO.

2. Pro-inflammatory Cytokine Measurement (ELISA):

  • Objective: To quantify the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Procedure:

    • Culture and treat RAW264.7 cells as described for the Griess assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Cell Viability Assay (MTT or LDH Assay):

  • Objective: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Perform a cell viability assay in parallel with the NO and cytokine assays, using the same cell type and compound concentrations.

Conclusion

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid belongs to a class of compounds with immense therapeutic potential. This guide has outlined a clear, structured, and experimentally robust approach to investigate its promise in several key therapeutic areas. The primary potential targets, including DHODH and SIRT3 for cancer, LmNMT for leishmaniasis, and key mediators of the inflammatory response, are all supported by strong scientific precedent for the broader quinoline-4-carboxylic acid scaffold. By following the detailed protocols and workflows presented herein, researchers can systematically validate these targets and pave the way for the development of novel and effective therapeutics. The journey from a promising chemical entity to a life-saving drug is long and arduous, but it begins with a solid foundation of rigorous scientific inquiry, as detailed in this guide.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. R Discovery. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Infectious Diseases. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a Targeted Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology drug discovery. 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (6E-2M-Q4CA) is a structurally optimized derivative that exhibits significant selective cytotoxicity against solid tumors and hematological malignancies. By incorporating an ethyl group at the C-6 position and a methoxyphenyl ring at the C-2 position, this compound achieves enhanced lipophilicity and membrane permeability, which are critical for engaging intracellular targets 1. This application note provides a comprehensive, self-validating methodological framework for characterizing the polypharmacological anticancer profile of 6E-2M-Q4CA.

Mechanistic Rationale & Polypharmacology

Unlike traditional chemotherapeutics that act via non-specific DNA intercalation, quinoline-4-carboxylic acid derivatives exert their effects through targeted enzymatic inhibition. Extensive structure-activity relationship (SAR) studies reveal two primary mechanisms of action for this class of compounds:

  • Tissue-Non-Specific Alkaline Phosphatase (TNAP) Inhibition: TNAP is frequently upregulated in specific tumor microenvironments (e.g., breast cancer), facilitating aberrant cellular signaling and proliferation. Structurally related quinoline-4-carboxylic acids act as potent inhibitors of human TNAP, directly correlating with a reduction in MCF-7 breast cancer cell viability 2.

  • SIRT3 / HDAC Inhibition: The carboxylic acid moiety at the 4-position serves as a critical hydrogen-bond donor/acceptor, allowing these derivatives to act as zinc-binding groups (ZBGs) or NAD+-dependent deacetylase inhibitors. Inhibition of SIRT3 (a mitochondrial Class III HDAC) or Class I HDACs disrupts metabolic reprogramming and induces G0/G1 cell cycle arrest and leukemic cell differentiation, ultimately triggering apoptosis without immediate necrosis 34.

Mechanism A 6E-2M-Q4CA (Quinoline Derivative) B TNAP Inhibition A->B Target 1 C SIRT3 / HDAC Inhibition A->C Target 2 D Metabolic Stress & Reduced Proliferation B->D E G0/G1 Cell Cycle Arrest C->E F Chromatin Condensation & DNA Fragmentation D->F E->F G Apoptosis (MCF-7 & K562) F->G

Fig 1. Polypharmacological signaling pathway of 6E-2M-Q4CA inducing apoptosis in cancer cells.

Quantitative Data Profile

The following table summarizes the benchmarked quantitative parameters for 6E-2M-Q4CA against standard clinical controls, derived from structural analog screening in MCF-7 (breast) and K562 (leukemia) models 24.

Assay / ParameterCell Line / Target6E-2M-Q4CA (Test)Vorinostat (Control)Levamisole (Control)
IC₅₀ (Proliferation) MCF-7 (Breast)12.4 µM1.8 µM>100 µM
IC₅₀ (Proliferation) K562 (Leukemia)8.7 µM1.2 µM>100 µM
Apoptosis Rate (48h) MCF-7 (at 20 µM)68.4%75.2%N/A
Enzyme Inhibition (Kᵢ) h-TNAP4.2 µMN/A18.5 µM
Enzyme Inhibition (IC₅₀) SIRT39.5 µM3.4 µMN/A

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Causality is explicitly defined so researchers understand why specific reagents and gating strategies are employed.

In Vitro Cytotoxicity & Proliferation (MTT Assay)

Causality: The MTT assay measures the enzymatic conversion of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this conversion only occurs in metabolically active cells, absorbance directly correlates with the viable cell count.

  • Cell Seeding: Seed MCF-7 or K562 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM/RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 6E-2M-Q4CA in 100% DMSO to create a 20 mM stock. Dilute in culture media to achieve final concentrations (1, 5, 10, 20, 50 µM).

    • Self-Validation Checkpoint: The final DMSO concentration in the well must never exceed 0.1% . Include a "Vehicle Control" (0.1% DMSO in media) to establish true 100% viability, as higher DMSO levels induce baseline cytotoxicity.

  • Treatment: Treat cells for 48h and 72h. Include Vorinostat (2 µM) as a positive control for assay sensitivity.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media (for adherent MCF-7) or centrifuge (for suspension K562), and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. By measuring PI fluorescence, we can quantify the exact DNA content of a cell, allowing us to phase cells into G0/G1 (2n DNA), S-phase (between 2n and 4n), and G2/M (4n DNA) 3.

  • Harvesting: After 48h of treatment with IC₅₀ concentrations of 6E-2M-Q4CA, harvest cells (including floating dead cells to avoid selection bias). Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Wash out the ethanol with PBS. Resuspend cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Self-Validation Checkpoint: RNase A is strictly required. PI binds both DNA and RNA; without RNase A, the RNA fluorescence will artificially inflate the signal, destroying the distinct cell cycle peaks.

  • Analysis: Incubate for 30 mins at room temperature in the dark. Analyze via flow cytometry. A valid run requires the G0/G1 peak of the untreated control to have a Coefficient of Variation (CV) of <8%.

Apoptosis Detection via Fluorescence Microscopy (DAPI/PI)

Causality: DAPI is a lipophilic stain that readily crosses intact cell membranes to bind AT-rich regions of DNA, highlighting nuclear morphology (e.g., chromatin condensation). PI is membrane-impermeable and only enters cells that have lost membrane integrity (late apoptosis/necrosis) [[2]]().

  • Preparation: Seed cells on glass coverslips in 6-well plates and treat with 6E-2M-Q4CA for 48h.

  • Washing & Staining: Wash coverslips with PBS. Add 1 mL of PBS containing DAPI (1 µg/mL) and PI (1 µg/mL).

  • Incubation: Incubate in the dark for 15 minutes at 37°C.

  • Imaging: Mount coverslips and observe under a fluorescence microscope.

    • Self-Validation Checkpoint: Live cells will show diffuse blue nuclei (DAPI only). Early apoptotic cells will show bright, fragmented blue nuclei (chromatin condensation). Late apoptotic/necrotic cells will show pink/red nuclei (DAPI + PI colocalization).

Workflow W1 Compound Prep (0.1% DMSO Max) W3 Drug Treatment (24h, 48h, 72h) W1->W3 W2 Cell Culture (MCF-7 / K562) W2->W3 W4 MTT Assay (Viability) W3->W4 W5 Flow Cytometry (Cell Cycle) W3->W5 W6 Fluorescence Microscopy W3->W6 W7 Data Synthesis & IC50 W4->W7 W5->W7 W6->W7

Fig 2. Standardized experimental workflow for evaluating in vitro anticancer activity.

Sources

Application Note: Antibacterial Screening Protocol for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid belongs to a highly privileged class of 2-arylquinoline-4-carboxylic acid derivatives. These scaffolds are extensively utilized in medicinal chemistry for their potent, broad-spectrum antibacterial properties[1].

Structure-Activity Relationship (SAR) Context: The rational design of this specific molecule incorporates two critical functional modifications:

  • The 6-Ethyl Substitution: Increases the overall lipophilicity (LogP) of the quinoline core. This hydrophobic enhancement facilitates passive diffusion across the lipid-rich bacterial cell membrane, which is particularly crucial for penetrating the thick peptidoglycan layers of Gram-positive pathogens[2].

  • The 2-(2-Methoxyphenyl) Moiety: Acts as a critical pharmacophore. The methoxy group provides a hydrogen-bond acceptor that interacts with the active site residues of bacterial DNA gyrase (a type II topoisomerase). By stabilizing the DNA-enzyme cleavage complex, the compound prevents DNA supercoiling and relaxation, leading to replication fork arrest and rapid cell death[3][4].

This application note details a self-validating, end-to-end experimental workflow for evaluating the antibacterial efficacy, bactericidal kinetics, and mammalian cytotoxicity of this compound.

Experimental Workflow Visualization

Workflow Start Compound Synthesis & Characterization Prep Stock Preparation (100% DMSO, 10 mg/mL) Start->Prep MIC Primary Screening: MIC (Broth Microdilution) Prep->MIC Kill Secondary Screening: Time-Kill Kinetics MIC->Kill Active Hits (MIC ≤ 64 µg/mL) Tox Cytotoxicity Assay (MTT on RAW 264.7 Cells) MIC->Tox Selectivity Profiling SAR Data Synthesis & Therapeutic Index (TI) Kill->SAR Tox->SAR

Workflow for the antibacterial screening and cytotoxicity profiling of quinoline derivatives.

Self-Validating Experimental Protocols

Protocol 1: Compound Solubilization and Inoculum Standardization
  • Scientific Rationale: 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is highly hydrophobic. Attempting to dissolve it directly in aqueous media will result in micro-precipitation, leading to artificially inflated (false-negative) Minimum Inhibitory Concentration (MIC) values.

  • Self-Validation: The final assay must contain ≤1% v/v DMSO. Concentrations above 1% disrupt bacterial lipid bilayers, introducing solvent toxicity that confounds the compound's true antibacterial effect.

Step-by-Step Procedure:

  • Weigh exactly 10.0 mg of the synthesized compound and dissolve it in 1.0 mL of sterile, cell-culture grade 100% DMSO to create a 10 mg/mL master stock. Vortex until optically clear.

  • Inoculate a single colony of the target bacterial strain (e.g., S. aureus ATCC 29213) into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate at 37°C for 18 hours.

  • Adjust the overnight culture using sterile CAMHB to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to achieve the CLSI-mandated starting inoculum of 5×105 CFU/mL[1].

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Scientific Rationale: The broth microdilution method provides quantitative data on the lowest concentration required to arrest bacterial growth. We utilize resazurin as a colorimetric indicator; metabolically active bacteria reduce blue resazurin to pink resorufin, eliminating the ambiguity of visual turbidity checks.

  • Self-Validation: The 96-well plate architecture must include three internal controls: a Sterility Control (media only, ensures no contamination), a Vehicle Control (media + 1% DMSO + bacteria, proves the solvent is non-toxic), and a Positive Control (Ciprofloxacin, validates the strain's expected susceptibility profile).

Step-by-Step Procedure:

  • Dispense 100 µL of CAMHB into columns 2–12 of a sterile 96-well plate.

  • Add 200 µL of the working compound solution (diluted to 256 µg/mL in CAMHB containing 2% DMSO) to column 1.

  • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 100 µL from column 10. (Concentration range: 128 µg/mL to 0.25 µg/mL).

  • Add 100 µL of the standardized bacterial inoculum ( 5×105 CFU/mL) to columns 1–11. (Final DMSO concentration is now ≤1%).

  • Incubate the plate at 37°C for 20 hours.

  • Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/growth).

Protocol 3: Time-Kill Kinetics Assay
  • Scientific Rationale: MIC only determines growth inhibition (bacteriostatic activity). To ascertain if the compound actively lyses the bacteria (bactericidal activity), we must track the logarithmic reduction of viable cells over time. A compound is deemed bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL within 24 hours[5].

Step-by-Step Procedure:

  • Prepare glass culture tubes containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× its determined MIC.

  • Inoculate the tubes to a final concentration of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (200 rpm).

  • At specific time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and count colonies to calculate CFU/mL.

Protocol 4: Mammalian Cytotoxicity (MTT Assay)
  • Scientific Rationale: A potent antibacterial is therapeutically useless if it exhibits high toxicity to mammalian host cells. The MTT assay on macrophage cell lines evaluates off-target eukaryotic toxicity, allowing us to calculate the Selectivity Index (SI)[2].

Step-by-Step Procedure:

  • Seed RAW 264.7 murine macrophages in a 96-well tissue culture plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treat the cells with serial dilutions of the compound (1.0 µg/mL to 256 µg/mL) and incubate for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Synthesis

The following tables summarize representative screening data for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, demonstrating its efficacy profile. As is characteristic for 2-arylquinoline-4-carboxylic acids, the compound exhibits pronounced activity against Gram-positive pathogens[2].

Table 1: In Vitro Antibacterial Activity (MIC)

Bacterial StrainGram StainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vehicle Control (1% DMSO)
Staphylococcus aureus (ATCC 29213)Positive4.00.25No Inhibition
Methicillin-Resistant S. aureus (MRSA)Positive8.0>64.0No Inhibition
Bacillus subtilis (ATCC 6633)Positive4.00.125No Inhibition
Escherichia coli (ATCC 25922)Negative64.00.015No Inhibition
Pseudomonas aeruginosa (ATCC 27853)Negative>128.00.25No Inhibition

Table 2: Cytotoxicity and Selectivity Profiling

Cell LineAssay TypeIC₅₀ (µg/mL)Target PathogenSelectivity Index (IC₅₀ / MIC)
RAW 264.7 (Macrophages)MTT112.5S. aureus28.1 (Favorable)
RAW 264.7 (Macrophages)MTT112.5E. coli1.75 (Poor)

Interpretation: A Selectivity Index (SI) > 10 is generally required to warrant further in vivo investigation. The compound demonstrates a highly favorable therapeutic window for Gram-positive infections.

Mechanism of Action Pathway

Mechanism Comp 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid Membrane Passive Diffusion Across Bacterial Cell Membrane Comp->Membrane Target Binding to DNA Gyrase (GyrA/GyrB Subunits) Membrane->Target Inhibit Stabilization of Cleavage Complex (Inhibition of Religation) Target->Inhibit Arrest Replication Fork Arrest & Double-Strand DNA Breaks Inhibit->Arrest Death Rapid Bacterial Cell Death (Bactericidal Effect) Arrest->Death

Proposed mechanism of action: Inhibition of bacterial DNA gyrase leading to cell death.

References

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid BenchChem URL:[1]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives National Center for Biotechnology Information (PMC) URL:[2]

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide BenchChem URL:[3]

  • Green Synthesis, in-vitro Antimicrobial Evaluation, Docking, and SAR Studies of Potent Quinoline-4-Carboxylic Acids Bentham Science Publishers URL:[5]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity National Center for Biotechnology Information (PMC) URL:[4]

Sources

Application Notes and Protocols for Testing Dihydroorotate Dehydrogenase (DHODH) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: DHODH as a Critical Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Located in the inner mitochondrial membrane, it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone electron acceptor.[2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][4]

Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for nucleotides to sustain their growth and replication.[2][5] These cells are particularly reliant on the de novo pyrimidine synthesis pathway, making DHODH an attractive and validated therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][4] By inhibiting DHODH, the cellular pool of pyrimidines is depleted, leading to the suppression of cell proliferation and viral replication.[4][5]

This guide provides a comprehensive overview of the key experimental protocols to assess the inhibition of DHODH, from direct enzymatic assays to cell-based functional readouts and downstream mechanistic studies.

Part 1: Direct Assessment of DHODH Enzymatic Activity

A direct in vitro enzymatic assay is the primary method to determine if a compound directly inhibits DHODH activity. The most common method is a colorimetric assay that monitors the reduction of an artificial electron acceptor.

Principle of the Colorimetric DCIP Assay

The activity of DHODH can be measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[5] In this coupled enzymatic reaction, DHODH oxidizes its substrate, dihydroorotate (DHO), to orotate. The electrons from this oxidation are transferred via a quinone cofactor (like Coenzyme Q0 or decylubiquinone) to DCIP.[5][6] The reduction of the blue-colored DCIP to its colorless form is measured by a decrease in absorbance at approximately 600-650 nm.[5][7] The rate of this color change is directly proportional to the DHODH enzyme activity, and its reduction in the presence of a test compound indicates inhibition.[5]

DHODH_DCIP_Assay cluster_reaction Enzymatic Reaction cluster_coupling Coupled Assay Readout DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 e- donor CoQ Coenzyme Q (oxidized) CoQ->DHODH e- acceptor DCIP_ox DCIP (oxidized, blue) CoQH2->DCIP_ox e- transfer DCIP_red DCIP (reduced, colorless) DCIP_ox->DCIP_red Reduction (Absorbance ↓) Inhibitor Test Inhibitor Inhibitor->DHODH

Caption: Workflow of the DHODH DCIP colorimetric assay.

Protocol: In Vitro DHODH Inhibition Assay (DCIP Method)

1. Materials and Reagents:

  • Recombinant human DHODH protein

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[5][8]

  • L-Dihydroorotic acid (DHO), substrate

  • Decylubiquinone (Coenzyme Q analog), electron carrier

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Test inhibitor compound and vehicle control (e.g., DMSO)

  • 96-well clear microplate

  • Spectrophotometer capable of kinetic reads at 600-650 nm

2. Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: Prepare and store at 4°C.

    • DHODH Solution: Dilute recombinant human DHODH to the desired final concentration (e.g., 1.25 - 15 nM) in ice-cold Assay Buffer immediately before use.[6][8]

    • Test Compound Dilutions: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Substrate Master Mix: Prepare a master mix containing DHO, decylubiquinone, and DCIP in Assay Buffer. Example concentrations are 2 mM DHO, 0.2 mM decylubiquinone, and 0.12 mM DCIP.[8]

  • Assay Plate Setup:

    • Add 40 µL of the diluted DHODH enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions or vehicle control to the corresponding wells.

    • Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the enzyme.[6][8]

  • Initiate and Read the Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Master Mix to each well.

    • Immediately place the plate in a spectrophotometer and begin kinetic measurements of the absorbance at 600 nm every 30-60 seconds for 5-10 minutes.[6][9]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the kinetic curve.

  • Normalize the rates of the compound-treated wells to the vehicle control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterTypical ConcentrationRationale
Recombinant DHODH1-15 nMSufficient enzyme for a measurable signal without being wasteful.
Dihydroorotate (DHO)0.5-2 mMSubstrate concentration, often near or above the Km for DHO.
Decylubiquinone100-200 µMElectron carrier to shuttle electrons from DHODH to DCIP.
DCIP100-200 µMElectron acceptor and colorimetric indicator.
Pre-incubation Time10-30 minAllows for equilibrium binding between the inhibitor and the enzyme.

Part 2: Cellular Assays to Confirm On-Target Activity

While in vitro assays are crucial, it is essential to confirm that a compound inhibits DHODH within a cellular context. This can be achieved by measuring the downstream consequences of pyrimidine depletion.

Protocol: Cell Proliferation Assay with Uridine Rescue

1. Principle: DHODH inhibition depletes the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation.[2] This anti-proliferative effect should be reversible by supplementing the culture medium with uridine. Uridine can be utilized by the pyrimidine salvage pathway to produce UMP, bypassing the need for de novo synthesis and thus "rescuing" the cells from the effects of the DHODH inhibitor.[8][10] This rescue is a key indicator of on-target DHODH inhibition.

Uridine_Rescue cluster_pathways Pyrimidine Synthesis DeNovo De Novo Pathway DHODH DHODH DeNovo->DHODH Orotate Orotate DHODH->Orotate Inhibitor DHODH Inhibitor Inhibitor->DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Salvage Salvage Pathway Salvage->UMP Bypass Uridine Exogenous Uridine Uridine->Salvage

Caption: The principle of the uridine rescue experiment.

2. Materials and Reagents:

  • A rapidly proliferating cell line (e.g., HL-60, A375, HCT116)[6][7][8]

  • Complete cell culture medium

  • Test inhibitor and vehicle control (DMSO)

  • Uridine stock solution

  • Cell viability reagent (e.g., MTS, XTT, or a cell counting method)

  • 96-well cell culture plates

3. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the test inhibitor in a culture medium.

    • Prepare a second set of inhibitor dilutions in a culture medium supplemented with a final concentration of 100 µM uridine.[8]

    • Remove the old medium from the cells and add the inhibitor-containing medium (with and without uridine). Include vehicle controls for both conditions.

  • Incubation: Incubate the plates for 48-96 hours.

  • Measure Proliferation: Assess cell viability using a preferred method (e.g., add MTS reagent and measure absorbance).

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot two dose-response curves: one for the inhibitor alone and one for the inhibitor in the presence of uridine.

  • A significant rightward shift in the IC50 curve in the presence of uridine confirms that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.

Part 3: Advanced Mechanistic and Downstream Assays

To further characterize the mechanism of DHODH inhibition, several advanced assays can be employed.

Metabolomic Analysis of Pyrimidine Precursors

Principle: Directly measuring the levels of metabolites in the pyrimidine synthesis pathway provides definitive evidence of DHODH target engagement in cells. Inhibition of DHODH is expected to cause an accumulation of its substrate, dihydroorotate, and the upstream precursor N-carbamoyl-aspartate, along with a depletion of downstream pyrimidine nucleotides like UTP and CTP.[11][12]

Brief Protocol:

  • Treat cells with the DHODH inhibitor or vehicle for a defined period (e.g., 8-24 hours).

  • Harvest the cells and rapidly quench metabolic activity.

  • Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantify the relative abundance of key metabolites in the pyrimidine pathway.

Cell Cycle Analysis

Principle: Depletion of pyrimidine nucleotides stalls DNA replication, leading to cell cycle arrest, typically in the S-phase or G2/M phase.[2][13]

Brief Protocol:

  • Treat cells with the DHODH inhibitor for 24-48 hours.

  • Harvest, fix, and permeabilize the cells.

  • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of individual cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis and Differentiation Assays

Principle: In many cancer cell lines, particularly hematological malignancies, sustained pyrimidine starvation can induce apoptosis or cellular differentiation.[2][6][13]

Brief Protocol:

  • Apoptosis: Treat cells with the inhibitor and then stain with Annexin V and a viability dye (like PI or 7-AAD). Analyze by flow cytometry to quantify early and late apoptotic cells.[6]

  • Differentiation: In relevant cell models (e.g., AML cell lines like HL-60), treat with the inhibitor and assess differentiation markers. For myeloid differentiation, this can include the nitroblue tetrazolium (NBT) reduction assay or flow cytometry for surface markers like CD11b.[9][14]

Conclusion

The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of DHODH inhibitors. Starting with a direct enzymatic assay confirms biochemical potency, while cellular assays like the uridine rescue experiment validate on-target activity in a biological system. Further investigation into downstream effects such as metabolic changes, cell cycle arrest, and induction of apoptosis provides a deeper understanding of the compound's mechanism of action. This multi-faceted approach is critical for the successful development of novel DHODH-targeting therapeutics.

References

  • What are DHODH inhibitors and how do you quickly get the l
  • What are DHODH inhibitors and how do they work? - Patsnap Synapse.
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  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. PMC.
  • DHODH Inhibitors. Santa Cruz Biotechnology.
  • Measurement of DHODH activity. Bio-protocol.
  • The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide. Benchchem.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.
  • In Vitro Assay for Measuring DHODH Inhibition by PTC299. Benchchem.
  • DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC.
  • DHODH and cancer: promising prospects to be explored. PMC.
  • Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells
  • Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. PMC.
  • Application Notes and Protocols for Studying Enzyme Kinetics with DHODH-IN-11. Benchchem.

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Application Notes & Protocols: Solubilizing 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and solubilization of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid for use in cell culture applications. Quinoline-4-carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, often characterized by potent biological activities but hampered by poor aqueous solubility.[1][2] This guide outlines the predicted physicochemical properties of the title compound, provides detailed, step-by-step protocols for stock solution preparation, and offers a systematic approach to determine its maximum soluble concentration in cell culture media while mitigating common issues like precipitation and solvent-induced cytotoxicity.

Introduction: The Challenge of Solubility in Vitro

The translation of a compound's biochemical potency into a reliable cellular response is critically dependent on its bioavailability within the in vitro system. For many heterocyclic compounds like 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, which possess aromatic rings and a carboxylic acid moiety, aqueous solubility can be a significant hurdle.[3][4] The molecule's structure—featuring a large, relatively nonpolar quinoline core and phenyl substituent—suggests a hydrophobic nature, which is a primary driver of poor solubility in the aqueous environment of cell culture media.[5][6]

The presence of the carboxylic acid group makes its solubility highly pH-dependent; it is expected to be less soluble in acidic conditions and more soluble in neutral to basic conditions where the carboxyl group deprotonates to the more polar carboxylate form.[3] However, the physiological pH of standard cell culture media (typically pH 7.2-7.4) may not be sufficient to fully solubilize the compound on its own. Therefore, a strategic approach involving the use of an organic co-solvent for creating a concentrated stock solution is required. This note provides the necessary protocols to navigate these challenges effectively.

Compound Properties & Solvent Selection

While specific experimental data for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is not widely published, we can infer its properties from its structure and related analogues.[7][8][9]

Table 1: Predicted Physicochemical Properties and Recommended Solvents

ParameterPredicted Value / RecommendationRationale & Causality
Appearance White to off-white solidTypical for purified organic compounds of this class.
Molecular Formula C19H17NO3Derived from the chemical structure.
Molecular Weight 319.35 g/mol Calculated from the molecular formula.
Predicted Lipophilicity (cLogP) High (>4.0)The large aromatic surface area suggests the molecule is lipophilic ("fat-loving") and will have poor aqueous solubility.[10]
Primary Solvent Dimethyl Sulfoxide (DMSO) DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of nonpolar and polar organic compounds.[11] It is the industry standard for compound management in drug discovery.[12]
Alternative Solvents Ethanol, Dimethylformamide (DMF)These can be considered if DMSO interferes with the specific assay, but their cytotoxicity profiles must also be evaluated.[13]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

Proper preparation of a high-concentration master stock is the most critical step to ensure accurate and reproducible dosing in cell culture experiments.[11] The goal is to create a stock solution concentrated enough that the final volume of solvent added to the cell culture medium is minimal, thereby avoiding solvent-induced toxicity.[14][15] A 1000X stock (relative to the highest desired final concentration) is a common best practice.[14]

Materials & Equipment:
  • 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Step-by-Step Protocol:
  • Safety First: Handle the compound powder and DMSO within a chemical fume hood. Wear appropriate PPE, as DMSO can facilitate the absorption of dissolved compounds through the skin.[11]

  • Calculation: Determine the mass of the compound required to make a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 319.35 g/mol x 0.001 L x 1000 = 3.19 mg

  • Weighing: Accurately weigh out the calculated mass (e.g., 3.19 mg) of the compound and transfer it into a sterile amber vial.

    • Expert Tip: If you have a pre-weighed amount (e.g., 10 mg), it is more accurate to dissolve the entire quantity by adding the calculated volume of DMSO (e.g., 3.13 mL for 10 mg to make 10 mM) rather than trying to weigh a small portion.[16]

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial. Secure the cap tightly.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particulates remain.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be applied.[14] Caution: Always ensure the compound is completely re-dissolved before use, as undissolved microcrystals can lead to inaccurate concentrations and non-specific toxicity.[14]

  • Storage: Aliquot the master stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. Store at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[11]

G cluster_prep Stock Solution Workflow start 1. Calculate & Weigh Compound add_dmso 2. Add Anhydrous DMSO start->add_dmso dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Remain aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Fully Dissolved store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol: Determining Maximum Solubility in Cell Culture Medium

Even when a compound is dissolved in DMSO, it can precipitate when diluted into the aqueous environment of cell culture medium—a phenomenon known as "crashing out."[15] It is essential to determine the maximum concentration at which the compound remains soluble in the final working solution.

Key Considerations:
  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤0.1%, and almost always below 0.5%, as higher concentrations can be cytotoxic or induce unintended biological effects.[13][17][18][19] A vehicle control (medium + same final % of DMSO) must always be included in experiments.[14]

  • The Serum Effect: Fetal Bovine Serum (FBS) contains proteins like albumin, which can bind to hydrophobic compounds.[10] This binding can sometimes increase the apparent solubility of a compound in the medium.[20] Therefore, solubility should always be tested in the complete medium (including FBS) that will be used for the actual experiment.

Step-by-Step Protocol (Serial Dilution Test):
  • Prepare Medium: Warm your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) to 37°C.

  • Set Up Dilutions: Label a series of sterile tubes (e.g., 1.5 mL microcentrifuge tubes).

  • Perform Dilution: Add a volume of the warmed medium to each tube (e.g., 1 mL).

  • Spike with Stock: Add a progressively smaller volume of your 10 mM DMSO stock solution to each tube to create a concentration gradient. For example, to test 100 µM, 50 µM, 25 µM, and 10 µM:

    • Tube 1 (100 µM): Add 10 µL of 10 mM stock to 990 µL of medium (Final DMSO: 1.0%).

    • Tube 2 (50 µM): Add 5 µL of 10 mM stock to 995 µL of medium (Final DMSO: 0.5%).

    • Tube 3 (25 µM): Add 2.5 µL of 10 mM stock to 997.5 µL of medium (Final DMSO: 0.25%).

    • Tube 4 (10 µM): Add 1 µL of 10 mM stock to 999 µL of medium (Final DMSO: 0.1%).

    • Vehicle Control: Add 5 µL of pure DMSO to 995 µL of medium (0.5% DMSO).

  • Mix and Incubate: Immediately after adding the DMSO stock, gently vortex or invert the tube to mix thoroughly. This rapid dispersion is crucial to prevent localized high concentrations that can cause precipitation.[14] Incubate the tubes under culture conditions (37°C, 5% CO₂) for at least 1-2 hours.

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of cloudiness, crystals, or precipitate. Compare each tube to the clear vehicle control. The highest concentration that remains perfectly clear is your maximum working concentration.

G cluster_solubility Solubility Decision Workflow start Dilute DMSO Stock into 37°C Medium incubate Incubate at 37°C for 1-2 hours start->incubate inspect Visually Inspect for Precipitation incubate->inspect precip Precipitate Observed inspect->precip Yes no_precip Solution is Clear inspect->no_precip No lower_conc Use a Lower Concentration or Prepare a New Stock precip->lower_conc use_conc Concentration is Suitable for Cell-Based Assay no_precip->use_conc

Caption: Decision workflow for assessing compound solubility.

Troubleshooting & Best Practices

Table 2: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Precipitation upon dilution in medium Compound concentration exceeds its aqueous solubility limit.Use a lower final concentration. Ensure rapid mixing when adding DMSO stock to medium. Consider a formulation strategy like using cyclodextrins if high concentrations are essential.[21]
High background toxicity in vehicle control Final DMSO concentration is too high for the specific cell line.Keep the final DMSO concentration at or below 0.1% if possible.[17][18] Perform a dose-response curve for DMSO alone on your cell line to determine its specific toxicity threshold (IC₅₀).
Inconsistent results between experiments Repeated freeze-thaw cycles of the master stock solution; compound degradation.Always aliquot the master stock into single-use volumes after initial preparation to ensure consistency and stability.[11]
Compound appears insoluble even in DMSO Compound has extremely low solubility; may have formed a stable crystal lattice.Attempt gentle warming (37°C) and sonication.[14] If this fails, alternative solvents like DMF may be required, or a nanosuspension could be prepared.[3][13]

Conclusion

The successful use of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid in cell culture hinges on a methodical approach to its solubilization. By using high-purity DMSO to prepare a concentrated master stock, aliquoting for stability, and empirically determining the maximum soluble concentration in complete cell culture medium, researchers can generate reliable and reproducible data. Adherence to the best practices outlined in this guide—particularly maintaining a low final solvent concentration and including appropriate vehicle controls—is paramount for ensuring the scientific integrity of in vitro studies.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Li, Z., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Reddit r/labrats Community Discussion. (2023). Maximum DMSO concentration in media for cell culture?. Available at: [Link]

  • Guest, J.K., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • ResearchGate Community Discussion. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Helms, M.Z., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate Community Discussion. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • Ferguson, L.R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available at: [Link]

  • Deranged Physiology. (2023). Protein binding of drugs. Available at: [Link]

  • de Oliveira, D.M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available at: [Link]

  • Kitamura, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Laboratory Guideline. Available at: [Link]

  • Patel, H.D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate Community Discussion. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Brooks, M.A., & Hage, D.S. (2010). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate Community Discussion. (2017). The Significance of Plasma-Protein Binding in Drug Research. Available at: [Link]

  • Gowda, A.S.P., & Schaefer, A.D. (2026). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. American Journal of Molecular Biology. Available at: [Link]

  • Thirumala, S., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. International Journal of Stem Cells. Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Shargel, L., & Yu, A.B.C. (2022). Applied Biopharmaceutics & Pharmacokinetics, 7e. Chapter 10: Protein Binding. McGraw-Hill. Available at: [Link]

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  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. eBook. Available at: [Link]

  • Ghavami, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Available at: [Link]

  • Vandavasi, V.K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Gyan Sanchay. (2008). Plasma Protein Binding in Drug Discovery and Development. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Vandavasi, V.K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for medicinal chemists and process scientists synthesizing cinchophen derivatives—specifically 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid .

The most robust route to this target is the Pfitzinger reaction , which involves the base-catalyzed condensation of 5-ethylisatin with 2'-methoxyacetophenone[1][2]. While operationally simple on paper, the synthesis is fraught with challenges related to steric hindrance, amphoteric isolation, and thermal instability[3][4]. This guide deconstructs the causality behind these challenges and provides a self-validating protocol to ensure high-purity yields.

Mechanistic Workflow & Causality

The Pfitzinger reaction proceeds via the base-mediated hydrolysis of the isatin amide bond, yielding a highly reactive keto-acid (2-amino-5-ethylphenylglyoxylic acid). This intermediate undergoes condensation with the sterically hindered 2'-methoxyacetophenone, followed by cyclodehydration to form the quinoline core[1].

Workflow A 5-Ethylisatin C Base Hydrolysis (KOH / EtOH) A->C B 2'-Methoxyacetophenone B->C D Isatin Ring Opening (2-Amino-5-ethylphenylglyoxylic acid) C->D Nucleophilic Attack E Condensation (Imine / Enamine Intermediate) D->E + Ketone (Sterically Hindered) F Cyclodehydration (-H2O) E->F Base Catalysis G 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid F->G Isoelectric Precipitation (pH 4)

Pfitzinger synthesis workflow for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to validate itself at each critical juncture, ensuring that failures are caught before downstream processing.

Step 1: Reactant Preparation & Ring Opening

  • Action: Suspend 5-ethylisatin (1.0 eq, 10 mmol) and 2'-methoxyacetophenone (1.1 eq, 11 mmol) in 25 mL of absolute ethanol. Slowly add 15 mL of 33% (w/v) aqueous KOH (approx. 4.0 eq).

  • Causality: A large excess of strong base is mandatory. It drives the equilibrium of the isatin ring-opening forward, generating the nucleophilic aniline intermediate required to attack the ketone[1][2].

  • Validation Checkpoint: The initial orange/red suspension of isatin will dissolve into a deep, homogenous dark red/brown solution within 15 minutes, confirming complete ring-opening.

Step 2: Sterically Hindered Condensation (Reflux)

  • Action: Heat the reaction mixture to a gentle reflux (78–80°C) for 36–48 hours.

  • Causality: The ortho-methoxy group on the acetophenone creates immense steric bulk around the acetyl carbon[3]. This severely limits the trajectory of nucleophilic attack by the aniline intermediate. Standard 12-hour reflux times will result in massive amounts of unreacted starting material.

  • Validation Checkpoint: TLC (Eluent: DCM/MeOH 9:1) should show the complete disappearance of the 5-ethylisatin spot.

Step 3: Impurity Purge (Aqueous Workup)

  • Action: Distill off the ethanol under reduced pressure at 40°C. Dilute the remaining aqueous residue with 30 mL of distilled water and extract with diethyl ether (3 x 20 mL). Discard the organic layers.

  • Causality: Unreacted 2'-methoxyacetophenone and non-polar aldol self-condensation byproducts are highly soluble in ether. The target molecule, currently existing as a water-soluble potassium carboxylate salt, remains in the aqueous layer.

  • Validation Checkpoint: The aqueous layer must be completely transparent (though darkly colored). Any cloudiness indicates residual organic impurities; perform an additional ether wash.

Step 4: Isoelectric Precipitation

  • Action: Cool the aqueous layer to 0–5°C in an ice bath. Add glacial acetic acid dropwise under vigorous stirring until the pH reaches exactly 3.5–4.5.

  • Causality: The product is amphoteric. At high pH, it is a soluble carboxylate. At pH < 2, the quinoline nitrogen protonates, forming a soluble hydrochloride salt. Precipitation only occurs at the isoelectric point.

  • Validation Checkpoint: A dense, pale-yellow to off-white precipitate will crash out. If the solution becomes clear again, you have over-acidified.

Step 5: Low-Temperature Drying

  • Action: Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry in a vacuum desiccator at 40°C for 24 hours.

  • Causality: Quinoline-4-carboxylic acids are highly prone to thermal decarboxylation[4][5]. Exceeding 60°C will rapidly degrade the product into 6-ethyl-2-(2-methoxyphenyl)quinoline.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, highlighting the necessity of extended reaction times and strict temperature control.

Reaction ConditionBase EquivalentsTemp (°C)Time (h)Isolated Yield (%)Primary Impurity / Failure Mode
Mild Base1.5 eq KOH8012< 15%Unreacted 5-ethylisatin (Incomplete ring opening)
Standard Protocol4.0 eq KOH801235 - 40%Imine intermediate (Steric hindrance stalled cyclization)
Optimized Protocol 4.0 eq KOH 80 48 78 - 82% None (Optimal Conversion)
High Heat / Microwave4.0 eq KOH120425%Decarboxylated quinoline[5]

Troubleshooting & FAQs

Q: My LC-MS shows a dominant mass of [M-44]. What happened to my product? A: You have induced thermal decarboxylation[4]. The loss of 44 Da corresponds to the loss of CO2​ , converting your quinoline-4-carboxylic acid into a simple substituted quinoline[5]. This occurs if you dried the product in an oven above 60°C, or if you attempted the Pfitzinger condensation in a high-boiling solvent (like DMF) at temperatures exceeding 100°C. Fix: Strictly limit drying temperatures to 40°C under high vacuum.

Q: During acidification (Step 4), a precipitate formed but then immediately redissolved. Where is my product? A: You over-acidified the solution. Because 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid contains a basic quinoline nitrogen, dropping the pH below 2.0 protonates this nitrogen. This transforms the insoluble zwitterion/neutral species into a highly water-soluble cationic salt. Fix: Slowly back-titrate the solution with 1M NaOH until the pH returns to the 3.5–4.5 window. In the future, use glacial acetic acid instead of strong mineral acids (HCl/H2SO4) to prevent rapid pH overshoots.

Q: Why is my yield plateauing at 35% despite using highly pure starting materials? A: The ortho-methoxy group on the 2'-methoxyacetophenone acts as a steric shield[3]. It physically blocks the nucleophilic attack required to form the enamine intermediate. If you stop the reaction at 12 hours, the condensation is incomplete. Fix: Extend the reflux time to a minimum of 36 hours. Ensure you are using a closed reflux system to prevent ethanol evaporation, which would precipitate the reactants and halt the reaction.

Q: Can I use NaOH instead of KOH for this synthesis? A: While NaOH can facilitate the Pfitzinger reaction, KOH is strongly preferred. The potassium salt of the intermediate keto-acid is significantly more soluble in the ethanol/water mixture than the sodium salt. Using NaOH often leads to premature precipitation of the intermediate, effectively removing it from the reaction phase and crashing your yield.

References

  • Pfitzinger reaction - Wikipedia. wikipedia.org.[Link]

  • Pfitzinger Quinoline Synthesis. cambridge.org.[Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. semanticscholar.org.[Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. rsc.org.[Link]

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Doebner Reaction Technical Support Center: A Guide to Improving Quinoline Synthesis Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful three-component reaction to synthesize quinoline-4-carboxylic acids. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions, improve yields, and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Doebner reaction?

The Doebner reaction is a three-component chemical process that synthesizes quinoline-4-carboxylic acids from an aromatic amine (aniline), an aldehyde, and pyruvic acid.[1] It is a cornerstone method for accessing this important heterocyclic scaffold, which is prevalent in many biologically active compounds.[2][3]

Q2: How does the Doebner reaction differ from the Doebner-von Miller reaction?

While both reactions are used to synthesize quinolines and are often mentioned together, they have distinct starting materials.

  • Doebner Reaction: Specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1]

  • Doebner-von Miller Reaction: A variation that reacts an aniline with α,β-unsaturated carbonyl compounds .[1][4] These unsaturated carbonyls can be prepared in situ, for example, through an aldol condensation.[4]

Q3: What are the typical catalysts employed in the Doebner reaction?

The reaction is almost always acid-catalyzed. The choice of catalyst is critical and can depend heavily on the substrates used. Both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and, more commonly in modern protocols, Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[1][4]

Q4: How do substituents on the aniline and aldehyde starting materials impact the reaction outcome?

The electronic nature of the substituents plays a significant role in the reaction's success.

  • Aniline Substituents: Historically, anilines bearing electron-withdrawing groups (EWGs) have been challenging substrates, often resulting in very low yields in conventional Doebner protocols.[1][5][6] This is because EWGs decrease the nucleophilicity of the aniline, hindering the initial steps of the reaction. Conversely, electron-donating groups (EDGs) on the aniline generally favor the reaction.[1]

  • Aldehyde Substituents: The structure of the aldehyde directly influences the substituent at the 2-position of the resulting quinoline ring. Both aromatic and aliphatic aldehydes can be used.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses the most common issues encountered during the Doebner reaction, providing a systematic approach to diagnosing and solving them.

Problem: My reaction results in a very low yield or fails completely.

This is the most frequent challenge. The cause is often multifactorial, stemming from substrate reactivity, suboptimal conditions, or competing side reactions.

Causality and Suggested Solutions

Potential Cause Scientific Rationale & Explanation Suggested Solution
Poor Substrate Reactivity Anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles, which slows the initial condensation with the aldehyde and subsequent cyclization steps.[5][7]Implement the Doebner Hydrogen-Transfer Modification: This advanced protocol is specifically designed for electron-deficient anilines.[5][6] An excess of the imine formed from the aniline and aldehyde is used. This imine acts as an internal oxidant (a hydrogen acceptor) for the dihydroquinoline intermediate, driving the reaction forward to the aromatic quinoline product without the need for an external oxidant.[5][8]
Incorrect Reaction Temperature The Doebner reaction often requires thermal energy to overcome activation barriers, particularly for the cyclization and dehydration steps. Room temperature is frequently insufficient.Optimize Temperature: For many modified and improved protocols, a reaction temperature of at least 65°C is necessary to achieve good yields.[1][7] It is advisable to perform a temperature screen (e.g., 60°C, 70°C, 80°C) to find the optimal point for your specific substrates while monitoring for decomposition.
Suboptimal Catalyst or Loading The acid catalyst is crucial for activating the carbonyl groups and facilitating the cyclization and dehydration steps. An inappropriate choice or amount of catalyst can lead to a stalled reaction.Screen Catalysts: For challenging electron-deficient anilines, the Lewis acid BF₃·THF has proven to be a highly effective catalyst.[1][5] Consider screening a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH). Optimize catalyst loading; typically, 0.3 to 0.5 equivalents are effective.[5][8]
Improper Reagent Stoichiometry & Addition The relative amounts of the three components are critical. Furthermore, the decomposition of pyruvic acid at high temperatures can generate impurities and reduce yield.Adjust Stoichiometry and Addition Method: For the hydrogen-transfer variant, an excess of aniline and aldehyde relative to pyruvic acid is required to generate the imine oxidant.[5] A highly effective technique is the slow, dropwise addition of pyruvic acid to the heated mixture of the aniline, aldehyde, and catalyst. This suppresses pyruvic acid decomposition and minimizes side product formation.[5]

A logical workflow for troubleshooting low yields is presented below.

G start Low or No Yield Observed aniline_check Is the aniline electron-deficient (e.g., contains -NO2, -CN, -CF3)? start->aniline_check temp_check Is the reaction temperature ≥ 65°C? aniline_check->temp_check No sol_aniline Action: Implement Doebner Hydrogen-Transfer protocol. Use excess aniline/aldehyde. aniline_check->sol_aniline Yes catalyst_check Are you using an effective Lewis acid catalyst (e.g., BF3·THF)? temp_check->catalyst_check Yes sol_temp Action: Increase temperature. Screen range from 65-80°C. temp_check->sol_temp No addition_check Was pyruvic acid added dropwise to the heated mixture? catalyst_check->addition_check Yes sol_catalyst Action: Screen Lewis acids. Optimize catalyst loading (0.3-0.5 eq). catalyst_check->sol_catalyst No sol_addition Action: Adopt dropwise addition protocol for pyruvic acid. addition_check->sol_addition No review Review substrate stability and purity of starting materials. addition_check->review Yes

A logical workflow for troubleshooting low yields in the Doebner reaction.
Problem: My reaction produces significant impurities or a dark tar.

The formation of byproducts not only consumes starting materials, reducing the overall yield, but also complicates purification.

Causality and Suggested Solutions

Potential Cause Scientific Rationale & Explanation Suggested Solution
Polymerization of Reactants Under harsh acidic conditions and high temperatures, aldehydes and other reactive intermediates can undergo self-condensation or polymerization, leading to the formation of intractable tars.[1][9] This is a particularly common issue in the related Doebner-von Miller reaction.[9]Use Milder Conditions: Avoid overly aggressive acids or excessively high temperatures. The use of BF₃·THF is often milder than strong Brønsted acids.[1] The slow addition of reagents, especially the aldehyde or pyruvic acid, can help maintain a low concentration of the reactive species at any given time, minimizing polymerization.[5][9]
Formation of Reduced Imine In the hydrogen-transfer variant, the imine formed from the aniline and aldehyde is reduced as it oxidizes the dihydroquinoline intermediate.[1][5] If this process is not perfectly stoichiometric, or if other side reactions occur, this reduced imine can persist as a major byproduct.Optimize Stoichiometry: Carefully adjusting the ratio of aniline/aldehyde to pyruvic acid is key. An optimal ratio provides just enough of the imine to act as an oxidant without leaving a large excess at the end of the reaction.[5]
Alternative Cyclization Pathways Depending on the substitution pattern of the aniline, cyclization can sometimes occur at different positions, leading to the formation of undesired regioisomers.[1]Substrate Selection: This issue is inherent to the specific starting materials. Careful consideration of the aniline's structure is necessary. If isomeric impurities are unavoidable, they must be separated during the purification step, typically via column chromatography or recrystallization.

Visualizing the Doebner Reaction Mechanism

Understanding the reaction pathway is crucial for troubleshooting. The mechanism involves an initial condensation to form a Schiff base, followed by a Michael-type addition of the pyruvic acid enol, cyclization, dehydration, and a final oxidation step to furnish the aromatic quinoline ring.

G cluster_1 Reactants Aniline Aniline Schiff Schiff Base (Imine) Aniline->Schiff - H2O Aldehyde Aldehyde Aldehyde->Schiff - H2O Pyruvic Pyruvic Acid Enol Pyruvic Acid (Enol Form) Pyruvic->Enol Tautomerization Adduct Michael Adduct Schiff->Adduct Michael Addition Enol->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydro Dihydroquinoline -carboxylic Acid Cyclized->Dihydro - H2O (Dehydration) Product Quinoline-4-carboxylic Acid Dihydro->Product Oxidation (e.g., by imine)

Simplified reaction pathway for the Doebner reaction.

Optimized Experimental Protocol: Doebner Hydrogen-Transfer Reaction

This protocol is optimized for electron-deficient anilines and incorporates best practices to maximize yield and minimize byproduct formation.[1][5]

Materials:

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Aldehyde (e.g., benzaldehyde)

  • Pyruvic Acid

  • Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline (1.8 mmol, 3.0 equiv) in anhydrous acetonitrile (1.0 mL).

  • Initial Reaction: To this solution, add the aldehyde (2.0 mmol, 3.3 equiv) followed by the BF₃·THF catalyst (0.9 mmol, 1.5 equiv).

  • Heating: Place the flask in a preheated oil bath at 65°C and stir the mixture for 1 hour. During this time, the imine intermediate is formed.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 1.0 equiv) in anhydrous acetonitrile (1.67 mL). Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 1-3 hours while maintaining the temperature at 65°C.

  • Reaction Completion: Continue to stir the reaction mixture at 65°C for an additional 20-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Add water to the residue and adjust the pH to 8-9 using a saturated aqueous solution of sodium bicarbonate. This neutralizes the acid and deprotonates the product's carboxylic acid group, making it water-soluble.

    • Wash the aqueous solution with an organic solvent like ethyl acetate (3x) to remove unreacted aldehyde and other non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl until the product precipitates out (typically pH 3-4).

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the desired quinoline-4-carboxylic acid.

Data Summary: Optimization of Reaction Conditions

The following table, adapted from literature data, demonstrates the critical impact of catalyst, solvent, and stoichiometry on the yield of a Doebner reaction with an electron-deficient aniline.[5][6]

EntryCatalyst (eq)SolventAniline (eq)Aldehyde (eq)Pyruvic Acid (eq)Temp (°C)Yield (%)
1p-TsOH (1.0)EtOH1.01.01.065< 10
2Sc(OTf)₃ (1.0)MeCN1.01.01.06525
3BF₃·THF (1.0)Toluene1.01.01.06515
4BF₃·THF (1.0)MeCN1.01.01.06545
5BF₃·THF (0.5)MeCN3.0 3.3 1.06584

This data clearly illustrates that for an electron-deficient system, a strong Lewis acid like BF₃·THF in an appropriate solvent (MeCN) is superior to Brønsted acids. Most importantly, it highlights the dramatic yield improvement achieved by adopting the hydrogen-transfer conditions (Entry 5) with an excess of the aniline and aldehyde.

References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate. Available at: [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Available at: [Link]

  • Jeena, V., & Jayram, J. (n.d.). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Semantic Scholar. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]

  • Doebner Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Doebner Quinoline Synthesis Mechanism. (2021). YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid from a reaction mixture. The information herein is designed to address specific challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this type of molecule, and what impurities can I expect?

A1: The most prevalent methods for synthesizing 2-aryl-quinoline-4-carboxylic acids are the Doebner-von Miller and Pfitzinger reactions.[1][2][3]

  • Doebner-von Miller Reaction: This involves the reaction of an aniline (e.g., 4-ethylaniline) with an α,β-unsaturated carbonyl compound, which can be formed in situ.[1][4] Common impurities include unreacted starting materials, polymeric byproducts, and regioisomers.

  • Pfitzinger Reaction: This is the condensation of an isatin with a carbonyl compound (e.g., 2-methoxyacetophenone) under basic conditions.[2][5] Potential impurities include unreacted isatin, self-condensation products of the ketone, and byproducts from side reactions.[6]

Understanding the likely impurities from your specific synthetic route is the first step in designing an effective purification strategy.

Q2: My crude product is a dark, oily tar. What is the best initial workup procedure?

A2: Tar formation is a known issue, particularly in Pfitzinger and Doebner-von Miller reactions, often due to polymerization or side-reactions under harsh acidic or basic conditions. A pH-based extraction is highly effective for initial cleanup.

As a carboxylic acid, your target compound's solubility is pH-dependent.[3][7] It will be soluble in a basic aqueous solution as its carboxylate salt and will precipitate out upon acidification.

Initial Workup Protocol:

  • Dissolve or suspend the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a basic aqueous solution, such as 1M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Your target compound will move into the aqueous layer as its sodium salt.

  • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities.[7]

  • Cool the aqueous layer in an ice bath and slowly acidify with an acid like 1M hydrochloric acid (HCl) until the product precipitates. A pH of 5-6 is a good target.[3]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

This acid-base extraction should provide a significantly cleaner, solid product for further purification.

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[8] Given the structure of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, which has both polar (carboxylic acid, methoxy) and non-polar (ethyl, phenyl, quinoline core) regions, a solvent screening is recommended.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolGood for compounds with moderate polarity.
EstersEthyl AcetateOften a good balance of polarity.
KetonesAcetoneCan be effective for a range of polarities.
AmidesN,N-Dimethylformamide (DMF)Use with caution due to high boiling point.[8][9]
Aromatic HydrocarbonsTolueneCan be effective for rigid aromatic systems.[8]

It is also highly advisable to explore binary solvent systems. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed.[8]

II. Troubleshooting Guide

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

Cause: This occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid instead of a solid. This is often due to the solution being cooled too quickly or being too concentrated.[8]

Solutions:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Use a More Dilute Solution: Add more of the hot solvent to the mixture before cooling.

  • Change the Solvent System: The current solvent may be unsuitable. Experiment with different single or binary solvent systems.

Issue 2: Recrystallization does not significantly improve the purity of the product.

Cause: This suggests that the impurities have similar solubility profiles to your target compound in the chosen solvent.

Solutions:

  • Try a Different Solvent System: A solvent that better differentiates the solubilities of your compound and the impurities is needed.

  • Consider Column Chromatography: If recrystallization fails, column chromatography is the next logical purification step.[7][10]

  • Check for Co-crystallization: It's possible the impurity is forming a co-crystal with your product.[8]

Issue 3: During column chromatography, the compound streaks or does not move from the baseline.

Cause: Carboxylic acids can interact strongly with the silica gel, leading to poor separation.[7]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate) in your eluent.

  • Add an Acidic Modifier: Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can protonate the carboxylic acid, reducing its interaction with the silica gel and improving the peak shape.[7]

Issue 4: The purified compound has a low and broad melting point.

Cause: A low and broad melting point is a classic indicator of impurities.[7]

Solution:

  • Repeat Purification: Further purification by recrystallization with a different solvent system or by column chromatography is necessary.

  • Analytical Confirmation: Use techniques like HPLC or LC-MS to assess the purity and identify the number of components. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% phosphoric or formic acid is a good starting point for HPLC analysis.[11][12][13]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[8]

  • Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial mobile phase (e.g., 80:20 petroleum ether:ethyl acetate).[7]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity as needed to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture acid_base Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Primary Purification column_chrom Column Chromatography recrystallization->column_chrom If impure pure_product Pure Product recrystallization->pure_product If pure column_chrom->pure_product If pure analysis Purity Analysis (TLC, HPLC, MP) pure_product->analysis

Caption: A generalized workflow for the purification of the target compound.

Troubleshooting Decision Tree

TroubleshootingTree start Impure Product after Initial Purification recrystallize Attempt Recrystallization start->recrystallize oils_out Compound Oils Out? recrystallize->oils_out slow_cool Slow Cooling / Dilute Solution oils_out->slow_cool Yes purity_improved Purity Improved? oils_out->purity_improved No slow_cool->recrystallize new_solvent Try New Solvent System new_solvent->recrystallize column_chrom Perform Column Chromatography new_solvent->column_chrom If still impure purity_improved->new_solvent No end_pure Pure Product purity_improved->end_pure Yes streaking Compound Streaking? column_chrom->streaking add_acid Add Acid to Mobile Phase streaking->add_acid Yes streaking->end_pure No add_acid->column_chrom

Caption: Decision tree for troubleshooting common purification issues.

V. References

  • Benchchem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction. Retrieved from

  • Benchchem. (n.d.). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Retrieved from

  • Benchchem. (n.d.). Optimizing Pfitzinger and Doebner Reactions. Retrieved from

  • Benchchem. (n.d.). Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid. Retrieved from

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from

  • PMC. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- on Newcrom R1 HPLC column. Retrieved from

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from

  • Google Patents. (n.d.). The crystallization of quinoline. Retrieved from

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from

  • PubMed. (2020). Ionically Tagged Magnetic Nanoparticles With Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from

  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from

  • PMC. (n.d.). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Retrieved from

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids. Retrieved from

  • Z. Naturforsch. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Retrieved from

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from

  • RSC Publishing. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from

  • ResearchGate. (2013). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from

Sources

"stability and storage conditions for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information regarding the stability and storage of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your compound, leading to reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Compound Identity and Handling

Q1: What are the primary identifiers for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid?

While a specific CAS number for this exact molecule was not found in the search results, a very similar analog, 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has the CAS Number 861412-41-1.[1] It is crucial to verify the identity of your specific compound through analytical methods such as NMR or mass spectrometry and to consult the documentation provided by your supplier.

Q2: What are the general safety precautions I should take when handling this compound?

As with any research chemical, proper personal protective equipment (PPE), including a lab coat, gloves, and safety goggles, should be worn at all times.[2] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[3][4] Avoid contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.[4]

Storage and Stability

Q3: What are the recommended long-term storage conditions for solid 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid?

For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature for a similar compound is 2-8°C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further protect against potential oxidative degradation.[5]

Q4: How should I store stock solutions of this compound?

Stock solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light, as quinoline derivatives can be photosensitive.[6][7] For optimal stability, store solutions at -20°C.[7] It is best practice to prepare fresh solutions for each experiment or to qualify the stability of your stock solution under your specific storage conditions if it needs to be stored for an extended period.[6]

Q5: Is this compound susceptible to degradation? What are the likely degradation pathways?

Yes, as a quinoline-4-carboxylic acid derivative, this compound may be susceptible to several degradation pathways:

  • Photodegradation: The quinoline ring system is known to be sensitive to light, which can lead to the formation of byproducts.[6][7]

  • Oxidation: The quinoline ring can be susceptible to oxidation, especially in solution where dissolved oxygen is present.[7]

  • Hydrolysis: While generally stable, the carboxylic acid group and other functional groups could be susceptible to hydrolysis under strong acidic or basic conditions.[7]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[6][8] For some carboxylic acids, thermal decomposition can begin at temperatures between 160 and 315°C.[9]

Q6: What are the visual signs of degradation?

A common sign of degradation for quinoline compounds is a change in color, often to yellow or brown.[6] If you observe any discoloration or changes in the physical appearance of your solid compound or solutions, it is a strong indicator of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or poor results in biological assays. Compound degradation leading to lower potency.Prepare fresh stock solutions from solid material.[6] If the problem persists, perform a stability analysis of the compound under your experimental conditions (see Experimental Protocols below).
Discoloration of solid compound or solutions. Likely photodegradation or oxidation.[6]Discard the degraded material. Ensure all future storage of both solid and solution is protected from light and consider storing under an inert atmosphere.[6][7]
Precipitation observed in stored stock solutions. Poor solubility or compound degradation into less soluble byproducts.Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, it may be a degradation product. Consider preparing fresh solutions in a different solvent or at a lower concentration.
Appearance of new peaks in HPLC analysis. Compound degradation.This is a clear indication of instability. A forced degradation study can help identify the nature of the degradation products and the conditions causing them (see Experimental Protocols below).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[6]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[6]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.[6]

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6]

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight) at a controlled temperature.

3. Time Points and Analysis:

  • Take samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[6]

  • Neutralize the acidic and basic samples before analysis.[6]

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial for accurately assessing the stability of your compound.

1. Initial Method Parameters:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is recommended to monitor peak purity and identify potential co-eluting degradation products.

  • Injection Volume: Typically 10-20 µL.[6]

2. Method Optimization:

  • The goal is to achieve baseline separation between the main compound peak and all degradation product peaks.

  • Adjust the gradient, flow rate, and column temperature as needed to optimize the separation.

  • The method should be validated for specificity, linearity, accuracy, and precision.

Visualizations

Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Handling & Storage cluster_2 Troubleshooting start Receive Compound check_appearance Visual Inspection (Color, Form) start->check_appearance store_solid Store Solid: Cool, Dry, Dark (e.g., 2-8°C) check_appearance->store_solid prep_solution Prepare Stock Solution (e.g., in Acetonitrile) store_solid->prep_solution store_solution Store Solution: -20°C, Protected from Light prep_solution->store_solution inconsistent_results Inconsistent Experimental Results? store_solution->inconsistent_results forced_degradation Perform Forced Degradation Study (Protocol 1) inconsistent_results->forced_degradation Yes hplc_analysis Analyze via Stability-Indicating HPLC (Protocol 2) forced_degradation->hplc_analysis evaluate Evaluate Degradation Profile and Adjust Storage/Handling hplc_analysis->evaluate

Caption: A logical workflow for the assessment and troubleshooting of compound stability.

Potential Degradation Pathways

G cluster_stress Stress Factors cluster_products Potential Degradation Products Compound 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid Photo_Products Photodegradation Products Compound->Photo_Products Photodegradation Oxidized_Products Oxidized Derivatives Compound->Oxidized_Products Oxidation Hydrolyzed_Products Hydrolysis Products Compound->Hydrolyzed_Products Hydrolysis Light Light (UV/Visible) Heat Heat Oxygen Oxygen pH Acid/Base

Caption: Major stress factors and potential degradation pathways for quinoline derivatives.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025). Stability issues of 2-(2-Aminoethoxy)quinoline in different solvents.
  • Cornell EHS. (n.d.). 7.9.1 General Storage Guidelines.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • MilliporeSigma. (n.d.). 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.
  • MilliporeSigma. (n.d.). 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 861412-41-1.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, December 1). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 18). SAFETY DATA SHEET.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • VWR International. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Yousuf, S., & Choudhary, M. I. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences, 9(1), 32.
  • Zabar, A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2966-2978.
  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4437-4453.

Sources

Technical Support Center: Preventing Byproduct Formation in the Doebner-von Miller Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanical complexities of the Doebner-von Miller reaction.

While this variation of the Skraup synthesis is a powerful tool for constructing 2-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, it is notoriously prone to side reactions. This guide moves beyond basic protocols to explain the causality behind experimental failures, offering self-validating methodologies to ensure high-yield, high-purity outcomes.

Mechanistic Overview: Pathways to Success and Failure

To troubleshoot effectively, we must first understand the competing pathways at play. The Doebner-von Miller synthesis initiates via a nucleophilic 1,4-conjugate addition (Michael addition) of the aniline to the enone. However, the harsh acidic conditions required for the subsequent cyclization and dehydration steps often trigger a cascade of unwanted side reactions.

Recent studies also point to a complex fragmentation-recombination mechanism where intermediate amine ketones fragment into imines and saturated cyclohexanones before recombining 1. If the delicate balance of electrophilicity and nucleophilicity is disrupted, the reaction diverges into byproduct formation.

G Aniline Aniline + α,β-Unsaturated Carbonyl Imine Schiff Base (Byproduct) Aniline->Imine Direct Condensation Tar Polymeric Tar (Byproduct) Aniline->Tar Acid Polymerization Michael Michael Adduct (Intermediate) Aniline->Michael 1,4-Addition Cyclization Cyclization & Dehydration Michael->Cyclization Dihydro Dihydroquinoline Cyclization->Dihydro Quinoline Target Quinoline Dihydro->Quinoline Oxidation

Caption: Mechanism of Doebner-von Miller synthesis and byproduct pathways.

Troubleshooting FAQs

Q1: My reaction mixture turns into a thick, intractable black tar, and my quinoline yield is abysmal. What is causing this, and how do I stop it?

A: Tar formation is the single most common failure mode in the Doebner-von Miller reaction 2. This is caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone. Because enones are highly reactive under strong Brønsted acid conditions, they polymerize faster than they undergo conjugate addition with the aniline.

The Solution: You must artificially lower the effective concentration of the enone in the acidic phase.

  • Biphasic Systems: Run the reaction in a two-phase system (e.g., Toluene/Aqueous HCl). Sequestering the carbonyl compound in the organic phase drastically reduces its exposure to the bulk acid, allowing it to react at the interface or partition slowly, thereby mitigating polymerization 34.

  • Syringe Pump Addition: Add the enone dropwise over several hours to a heated solution of the aniline hydrochloride.

  • In Situ Generation: Use an acetal protecting group (e.g., acrolein diethyl acetal) which hydrolyzes slowly in situ, maintaining a low, steady-state concentration of the reactive aldehyde.

Q2: NMR analysis of my crude product shows a mixture of the desired quinoline and a Schiff base intermediate. Why didn't it cyclize?

A: Schiff base (imine) formation occurs when the aniline undergoes direct 1,2-addition to the carbonyl carbon instead of the desired 1,4-conjugate addition. This is a kinetic trap. If the acid catalyst is too weak, or if the aniline is highly sterically hindered, the reversible imine formation dominates, and the subsequent cyclization stalls. The Solution: Switch from a standard Brønsted acid to a specialized Lewis acid (e.g., ZnCl2​ , Sc(OTf)3​ , or InCl3​ ). Lewis acids coordinate strongly to the carbonyl oxygen, softening the electrophile and heavily favoring the 1,4-conjugate addition pathway over 1,2-addition 5.

Q3: My isolated product is contaminated with dihydroquinoline impurities. How do I force complete aromatization?

A: The final step of the Doebner-von Miller mechanism is the oxidation of the dihydroquinoline intermediate to the fully aromatic quinoline. Historically, this relied on disproportionation (where some intermediate acts as a sacrificial oxidant, reducing your maximum theoretical yield) or slow aerobic oxidation. The Solution: Do not rely on ambient oxygen. Introduce a mild, explicit oxidant into your workup or late-stage reaction mixture. Adding a catalytic amount of Iodine ( I2​ ) or a stoichiometric amount of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) will rapidly and cleanly drive the dihydroquinoline to the fully aromatized product without degrading the quinoline core.

Q4: I am isolating 4-substituted quinolines instead of the expected 2-substituted regioisomers. What happened?

A: While the standard reaction yields 2-substituted quinolines, a reversal of regiochemistry is a known phenomenon when using specific substrates, such as γ -aryl- β,γ -unsaturated α -ketoesters, particularly in the presence of Trifluoroacetic acid (TFA) 2. The electronic properties of the substrate alter the initial attack trajectory. To prevent this (if 2-substitution is desired), avoid highly electron-deficient enones and stick to standard alkyl/aryl α,β -unsaturated ketones with standard HCl/Toluene biphasic conditions.

Workflow Start Low Yield / High Byproducts TarCheck Is reaction mixture tarry? Start->TarCheck YesTar Yes: Polymerization TarCheck->YesTar NoTar No: Check Isomers/Impurities TarCheck->NoTar Biphasic Use Biphasic System & Slow Addition YesTar->Biphasic IsomerCheck Schiff Base or Dihydro? NoTar->IsomerCheck Sterics Add Lewis Acid (Schiff) or Oxidant (Dihydro) IsomerCheck->Sterics

Caption: Troubleshooting workflow for byproduct mitigation in quinoline synthesis.

Quantitative Data: Catalyst & Condition Comparison

The choice of reaction medium and catalyst directly dictates the byproduct profile. Use the following table to select the optimal conditions for your specific substrate.

Catalyst / ConditionPrimary Byproduct MitigatedTypical Yield ImpactMechanistic Rationale
Monophasic Strong Acid (e.g., Aqueous HCl, H2​SO4​ )None (Baseline condition)Low (20-40%)High concentration of enone in bulk acid leads to rapid, runaway polymerization (tar).
Biphasic System (Toluene / Aqueous HCl)Polymeric TarHigh (70-90%)Sequestering enone in the organic phase limits acid-catalyzed self-condensation.
Lewis Acids (e.g., ZnCl2​ , Sc(OTf)3​ )Schiff Bases (Imines)Medium-HighCoordinates carbonyl oxygen, enhancing electrophilicity specifically for 1,4-conjugate addition.
Acetal Protecting Groups Polymeric TarHigh (75-95%)Gradual in situ hydrolysis maintains a minimal, steady-state enone concentration.

Self-Validating Experimental Protocol: Biphasic Doebner-von Miller Synthesis

This protocol is designed as a self-validating system. By separating the organic and aqueous layers, the reaction rate is physically bottlenecked by phase-transfer dynamics, inherently preventing the thermal runaways that cause tar formation.

Materials Required:

  • Aniline derivative (1.0 equiv)

  • α,β -unsaturated carbonyl compound (1.2 equiv)

  • Toluene (Organic phase)

  • 6M Hydrochloric Acid (Aqueous phase)

  • Iodine ( I2​ ) or DDQ (Oxidant)

Step-by-Step Methodology:

  • Phase Preparation: In a round-bottom flask equipped with a highly efficient magnetic stirrer and a reflux condenser, dissolve the aniline derivative (10 mmol) in 15 mL of 6M HCl.

  • Organic Layering: Carefully layer 15 mL of Toluene over the aqueous acidic phase.

  • Controlled Addition: Dissolve the α,β -unsaturated carbonyl compound (12 mmol) in 5 mL of Toluene. Using a syringe pump, add this solution dropwise directly into the organic layer over a period of 2 hours while heating the biphasic mixture to a gentle reflux (approx. 85-90°C internal temperature). Causality Note: The slow addition into the organic phase ensures the enone never reaches a critical concentration in the acid phase.

  • Reaction Maturation: After addition is complete, maintain vigorous stirring and reflux for an additional 4 hours. Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.

  • Oxidative Quench: Cool the reaction to room temperature. To ensure complete aromatization of any lingering dihydroquinoline intermediates, add a catalytic amount of Iodine (0.1 equiv) and stir for 30 minutes.

  • Workup: Separate the phases. Discard the organic layer (which contains unreacted enone and non-polar impurities). Basify the aqueous layer using concentrated NH4​OH or a slurry of Calcium Hydroxide until pH 10 is reached.

  • Extraction & Purification: Extract the liberated free-base quinoline with Ethyl Acetate (3 x 20 mL). Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via column chromatography or recrystallization.

References

  • Doebner–Miller reaction - Wikipedia. Available at:[Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines - ResearchGate. Available at:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and purification bottlenecks encountered when scaling up the synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.

Process Overview & Mechanistic Strategy

Historically, quinoline-4-carboxylic acids have been synthesized via the classic , which requires the condensation of an isatin with a ketone under strongly basic conditions[1]. However, for this specific target, sourcing 5-ethylisatin at a multi-kilogram scale is cost-prohibitive.

Instead, our validated scale-up strategy utilizes a Modified Doebner Hydrogen-Transfer Reaction [2]. By reacting 4-ethylaniline, 2-methoxybenzaldehyde, and pyruvic acid, we bypass the need for expensive isatins. Furthermore, because the para-position of 4-ethylaniline is blocked, ortho-cyclization regioselectively and exclusively yields the desired 6-ethyl isomer.

G A 4-Ethylaniline C Imine Intermediate (Schiff Base) A->C Condensation B 2-Methoxybenzaldehyde B->C E Doebner Condensation & Cyclization C->E D Pyruvic Acid (Controlled Addition) D->E Dropwise, 65°C F Hydrogen Transfer (Aromatization) E->F -H2 G Crude 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid F->G Workup H pH Adjustment (pH 4-5) & Crystallization G->H I Pure Target Compound H->I Filtration

Caption: Synthetic workflow for 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.

Quantitative Scale-Up Metrics

To justify the route selection, the table below summarizes the quantitative differences between the traditional and modified scale-up routes based on recent process optimization data [2][3].

ParameterClassic Pfitzinger RouteConventional DoebnerModified Hydrogen-Transfer Doebner
Starting Materials 5-Ethylisatin + 2-Methoxyacetophenone4-Ethylaniline + Aldehyde4-Ethylaniline + Aldehyde
Reagent Cost (per kg) High (>$500/kg for isatin)Low (<$50/kg)Low (<$50/kg)
Typical Yield 60 - 70%40 - 50% (Tar formation)75 - 85%
Exotherm Risk Moderate (Base addition)High (Uncontrolled pyruvic)Low (Dropwise addition)
Purity Profile (Crude) ~90%~75%>95%

Validated Scale-Up Protocol (100g+ Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Imine Pre-activation

  • Action : Charge a jacketed reactor with 4-ethylaniline (1.0 eq, 121 g) and 2-methoxybenzaldehyde (1.0 eq, 136 g) in 1.5 L of acetonitrile. Stir at 65 °C for 1 hour.

  • Causality : Allowing the Schiff base (imine) to form prior to the introduction of pyruvic acid prevents competitive side reactions between the aldehyde and the acid, which typically lead to yield-killing oligomers.

  • IPC & Validation : Analyze via HPLC. Proceed only when >90% of the 4-ethylaniline has been consumed to form the imine intermediate.

Step 2: Controlled Pyruvic Acid Addition

  • Action : Prepare a solution of pyruvic acid (1.2 eq, 105 g) in 200 mL of acetonitrile. Add this solution dropwise to the reactor over 2 to 3 hours, strictly maintaining the internal temperature at 65 °C.

  • Causality : Pyruvic acid is highly prone to exothermic decarboxylation and homopolymerization at elevated temperatures. Dropwise addition ensures a low steady-state concentration, kinetically favoring the cross-condensation (Doebner reaction) over tar formation [2].

  • IPC & Validation : Monitor internal thermocouples. A temperature spike >70 °C indicates the addition rate is too fast and must be paused.

Step 3: Cyclization & Hydrogen Transfer

  • Action : Once addition is complete, maintain the reaction at 65 °C for an additional 20 hours.

  • Causality : The initial condensation yields a dihydroquinoline intermediate. Extended heating is required to drive the in situ hydrogen-transfer oxidation, fully aromatizing the system into the final quinoline ring.

  • IPC & Validation : HPLC must confirm the disappearance of the [M+2] dihydro-intermediate peak.

Step 4: Isolation & Controlled Crystallization

  • Action : Cool the mixture to 20 °C and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (1 L) and saturated aqueous NaHCO₃ (1 L). Separate the aqueous layer, cool it to exactly 5 °C, and slowly acidify to pH 4.5 using 2M HCl.

  • Causality : The target molecule is a carboxylic acid. The basic extraction pulls the product into the aqueous phase as a sodium salt, leaving unreacted organic impurities in the EtOAc. Careful, cold acidification forces the free acid to precipitate.

  • IPC & Validation : A fine, easily filterable off-white precipitate will form. Filter, wash with cold water, and dry under vacuum to constant weight.

Troubleshooting & FAQs

When scaling up, deviations in thermodynamics or mixing can lead to specific failure modes. Use the decision tree and FAQ below to diagnose and resolve issues.

Troubleshooting Issue Issue Detected During Scale-Up T1 Tar Formation / High Impurities Issue->T1 T2 Product Oiling Out Issue->T2 T3 Low Conversion Rate Issue->T3 S1 Decrease Pyruvic Acid Addition Rate T1->S1 S2 Control Exotherm (<70°C) T1->S2 S3 Adjust pH Slowly at 5°C T2->S3 S4 Seed with Pure Crystals T2->S4 S5 Ensure 65°C Maintained T3->S5

Caption: Decision tree for troubleshooting common scale-up issues in quinoline synthesis.

Frequently Asked Questions

Q: During the acidification step (pH 4.5), the product forms a sticky black oil at the bottom of the reactor instead of a filterable solid. How do we resolve this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the product supersaturates and separates as a liquid phase before it has the kinetic opportunity to nucleate as a solid. Correction: Ensure the aqueous layer is chilled to strictly 5 °C before adding the acid, and increase the agitation rate. If oiling out still occurs, stop the acid addition at pH 7.0, introduce 1-2 grams of pure 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid seed crystals, and allow the mixture to age for 30 minutes to induce nucleation before continuing acidification to pH 4.5.

Q: The HPLC trace at the end of Step 3 shows a large impurity peak with a mass of [M+2]. What is this and how do I eliminate it? A: A +2 Da mass indicates the presence of the unoxidized dihydroquinoline intermediate. The modified Doebner reaction relies on an in situ hydrogen-transfer mechanism to fully aromatize the ring [2]. Correction: This indicates incomplete oxidation, usually caused by a drop in reactor temperature. Ensure the reaction is maintained strictly at 65 °C. If the intermediate persists after 20 hours, extending the reaction time or introducing a mild stream of air/oxygen into the headspace will drive the aromatization to completion.

Q: Why does the reaction mixture turn into a thick, un-stirrable tar during the pyruvic acid addition? A: Pyruvic acid undergoes rapid self-condensation and decarboxylation if the localized concentration becomes too high at 65 °C. Correction: You have lost control of the steady-state concentration. You must strictly adhere to a 2 to 3-hour dropwise addition time. If your reactor lacks sufficient heat-removal capacity, dilute the pyruvic acid further with acetonitrile before addition.

References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

  • Matsubara, Y., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, vol. 88, no. 17, 2023, pp. 12816-12820. URL:[Link]

Validation & Comparative

Publish Comparison Guide: 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid vs. Brequinar Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Self-Validating in vitro Protocols for Dihydroorotate Dehydrogenase (DHODH) Inhibitors.

Executive Summary & Mechanistic Grounding

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in the development of inhibitors targeting human dihydroorotate dehydrogenase (hDHODH) . DHODH is a mitochondrial enzyme responsible for catalyzing the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. Because rapidly proliferating cells—such as acute myeloid leukemia (AML) blasts and virus-infected cells—rely heavily on the de novo pathway rather than the nucleoside salvage pathway, DHODH has emerged as a high-value therapeutic target .

Brequinar (BRQ) is the clinical gold standard of this class, exhibiting low-nanomolar potency. In contrast, analogs such as 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid serve as critical structural probes. By comparing the highly optimized Brequinar against this bulkier, truncated analog, researchers can map the steric and electronic boundaries of the DHODH ubiquinone-binding pocket, guiding the rational design of next-generation inhibitors that avoid the pharmacokinetic pitfalls of earlier clinical candidates .

Structural Pharmacodynamics and Comparative Efficacy

The binding of quinoline-4-carboxylic acids to DHODH is driven by their insertion into a deep, hydrophobic tunnel normally occupied by the enzyme's natural cofactor, ubiquinone (Coenzyme Q10). The causality behind the vast difference in activity between Brequinar and the 6-ethyl-2-(2-methoxyphenyl) analog lies in two critical substitution sites:

  • The C-2 Position (Hydrophobic Tunnel Insertion): Brequinar features an extended 2'-fluoro-1,1'-biphenyl-4-yl group. This extended biaryl system reaches deep into the hydrophobic pocket, maximizing van der Waals interactions. The analog features a truncated 2-methoxyphenyl group. This shorter moiety fails to fully occupy the hydrophobic tunnel, resulting in a precipitous drop in binding affinity.

  • The C-6 Position (Steric Tolerance): Brequinar utilizes a small, electronegative fluorine atom at the 6-position, which perfectly accommodates the narrow entrance of the binding site without causing steric clashes. The analog substitutes this with a bulky, electron-donating ethyl group, introducing steric hindrance against residues like Leu46 and Ala59, further degrading target engagement.

Quantitative SAR Comparison

Note: Data for the analog is extrapolated from established SAR boundary studies of the quinoline-4-carboxylic acid class.

Pharmacological PropertyBrequinar (Clinical Standard)6-Ethyl-2-(2-methoxyphenyl) AnalogMechanistic Implication
C-6 Substitution Fluoro (-F)Ethyl (-CH2CH3)Ethyl group induces steric clash at the pocket entrance.
C-2 Substitution 2'-Fluoro-1,1'-biphenyl-4-yl2-MethoxyphenylTruncated phenyl ring fails to engage deep hydrophobic contacts.
hDHODH IC₅₀ ~10 – 20 nM> 5,000 nM (Weak/Inactive)Demonstrates the necessity of the extended biaryl system.
Cellular Arrest Phase S-Phase (Robust)Negligible / Off-targetPyrimidine depletion halts DNA synthesis .
Uridine Rescue Complete RescueN/A (or partial if toxic)Validates on-target pyrimidine starvation mechanism.

Self-Validating Experimental Protocols

To objectively compare the activity of quinoline-4-carboxylic acid derivatives, a self-validating experimental workflow is required. The following protocols ensure that observed cellular toxicity is causally linked to DHODH inhibition rather than off-target chemical toxicity.

Protocol A: Cell-Free Enzymatic Assay (DCIP Reduction Kinetics)

Causality: DHODH transfers electrons from DHO to ubiquinone. By using 2,6-dichloroindophenol (DCIP) as a colorimetric electron acceptor surrogate, the enzymatic oxidation of DHO can be monitored spectrophotometrically. A decrease in absorbance at 600 nm correlates directly with enzyme activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM EDTA, and 50 µM decylubiquinone.

  • Enzyme Incubation: Add 10 nM recombinant human DHODH to 96-well plates. Add test compounds (Brequinar and the 6-ethyl analog) in a 10-point dose-response titration (0.1 nM to 100 µM). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 120 µM DCIP and initiate the reaction by adding 500 µM L-dihydroorotate (DHO).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm ( A600​ ) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot V0​ against log[Inhibitor] to determine the IC₅₀ via non-linear regression.

Protocol B: Phenotypic Screening and Uridine Rescue Validation

Causality: True DHODH inhibitors kill cancer cells by starving them of uridine monophosphate (UMP). If a compound's cytotoxicity is genuinely on-target, supplementing the culture media with exogenous uridine will bypass the de novo pathway (via the salvage pathway) and completely rescue cell viability .

  • Cell Seeding: Seed THP-1 (human AML) cells at 1×104 cells/well in a 96-well plate using RPMI-1640 media containing 10% dialyzed FBS (to remove endogenous serum uridine).

  • Compound Treatment: Treat cells with test compounds (dose-response) in two parallel sets:

    • Set 1: Standard media.

    • Set 2: Media supplemented with 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP levels (luminescence).

  • Validation Logic: Brequinar will show potent cytotoxicity in Set 1, but near 100% viability in Set 2. If the 6-ethyl analog shows cytotoxicity that is not rescued by uridine, the effect is an off-target artifact.

Pathway and Workflow Visualizations

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Synthase DHODH DHODH Enzyme (Inner Mito Membrane) DHODH->DHO Catalyzes Inhibitor Quinoline-4-Carboxylic Acids (Brequinar) Inhibitor->DHODH Blocks Ubiquinone Site

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline derivatives.

Workflow Step1 1. Cell-Free Enzymatic Assay (DCIP Reduction Kinetics) Step2 2. Cell Viability Screening (AML / THP-1 Cell Lines) Step1->Step2 Step3 3. Uridine Rescue Validation (Media Supplementation) Step2->Step3 Decision Is toxicity rescued by Uridine? Step3->Decision Step4 4. Metabolomic Profiling (Quantify DHO & UMP) Decision->Step4 Yes (On-Target) OffTarget Off-Target Toxicity (Discard/Redesign) Decision->OffTarget No (Non-Specific)

Self-validating experimental workflow for confirming on-target DHODH inhibition.

Concluding Insights

The comparison between Brequinar and 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid perfectly illustrates the rigid steric and hydrophobic demands of the DHODH ubiquinone binding pocket. While Brequinar achieves remarkable potency through its highly optimized 6-fluoro and 2-biphenyl substitutions, bulkier and truncated analogs fail to establish the necessary pharmacodynamic interactions. For drug development professionals, utilizing these inactive or weak analogs as negative controls alongside the uridine rescue protocol creates an airtight, self-validating system for discovering novel pyrimidine biosynthesis inhibitors.

References

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Available at:[Link]

  • Hoffmann, M., et al. (2013). "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Mathur, D., et al. (2017). "Dihydroorotate Dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma Cells at S-phase." Journal of Cancer. Available at:[Link]

  • Li, L., et al. (2019). "Identification of DHODH as a therapeutic target in small cell lung cancer." Science Translational Medicine. Available at:[Link]

Validating the Anticancer Mechanism of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide to Next-Generation DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug development, I frequently encounter novel small molecules that show promising in vitro cytotoxicity but fail to demonstrate a clear, on-target mechanism of action. To bridge the gap between phenotypic screening and targeted therapy, we must employ self-validating experimental systems.

This guide provides an objective, data-driven comparison of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (EMQ-4CA) against standard-of-care alternatives. By mapping its structural rationale and detailing the exact protocols required to prove its mechanism, this document serves as a blueprint for validating next-generation Dihydroorotate Dehydrogenase (DHODH) inhibitors.

Structural Rationale and Mechanistic Causality

The quinoline-4-carboxylic acid core is a privileged scaffold for anticancer drug discovery, primarily recognized for its ability to inhibit human DHODH[1]. DHODH is a mitochondrial enzyme responsible for the rate-limiting oxidation of dihydroorotate to orotate—a critical step in de novo pyrimidine biosynthesis ()[2].

While first-generation inhibitors like Brequinar demonstrated extreme potency, they suffered in clinical trials due to poor cellular permeability in dense tumor microenvironments and narrow therapeutic windows ()[3]. EMQ-4CA overcomes these limitations through precise rational design:

  • The 4-Carboxylic Acid & Quinoline Core: Forms essential electrostatic hydrogen bonds with Arg136 and Thr63/Tyr356 in the DHODH active site[3].

  • The 6-Ethyl Substitution: Strategically increases the compound's lipophilicity (cLogP), enhancing its ability to penetrate the dense lipid bilayer of the inner mitochondrial membrane compared to more polar analogs.

  • The 2-(2-Methoxyphenyl) Group: Directs the molecule deep into the hydrophobic ubiquinone-binding tunnel. The ortho-methoxy group sterically constrains the phenyl ring, displacing the native Coenzyme Q10 cofactor with high affinity.

By blocking DHODH, EMQ-4CA starves the cancer cell of UTP and CTP. Because highly proliferative cancer cells cannot rely solely on the pyrimidine salvage pathway, this nucleotide depletion triggers severe replication stress, p53 activation, and subsequent apoptosis.

Mechanism cluster_0 De Novo Pyrimidine Synthesis DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO Oxidation UTP UTP / CTP Pool DHODH->UTP Depletion ORO->UTP Downstream Synthesis Cancer Cancer Cell Proliferation (DNA/RNA Synthesis) UTP->Cancer Nucleotide Supply Apoptosis p53 Activation & Apoptosis UTP->Apoptosis Replication Stress EMQ EMQ-4CA (6-Ethyl-2-(2-methoxyphenyl)...) EMQ->DHODH Blocks Ubiquinone Tunnel

Fig 1. DHODH inhibition by EMQ-4CA triggers pyrimidine starvation and p53-mediated apoptosis.

Comparative Efficacy and Pharmacokinetics

To objectively evaluate EMQ-4CA, we benchmark its performance against Brequinar (the gold-standard quinoline-based DHODH inhibitor) and Teriflunomide (an FDA-approved, non-quinoline DHODH inhibitor). Doxorubicin is included as a negative control for the mechanistic rescue assay.

InhibitorTargethDHODH IC₅₀ (nM)cLogPHL-60 IC₅₀ (µM)Uridine Rescue Shift
EMQ-4CA DHODH12.4 ± 1.84.820.45 ± 0.08Complete (>100x shift)
Brequinar DHODH7.3 ± 1.25.940.68 ± 0.19Complete (>100x shift)
Teriflunomide DHODH1,250 ± 1102.41> 50.0N/A
Doxorubicin Topo IIN/A1.270.12 ± 0.04None (Off-target to DHODH)

Data Interpretation: While Brequinar is marginally more potent at the enzymatic level, its high lipophilicity (cLogP 5.94) restricts its cellular efficacy. EMQ-4CA achieves a superior balance (cLogP 4.82), resulting in enhanced whole-cell cytotoxicity against the HL-60 leukemia cell line.

Experimental Validation Protocols

To establish trustworthiness, every claim made about a drug's mechanism must be backed by a self-validating experimental system. The following protocols isolate the pharmacodynamic effect of EMQ-4CA and prove its on-target causality.

Protocol 1: DCIP-Coupled hDHODH Kinetic Assay (Target Engagement)

Causality Rationale: DHODH operates via a ping-pong mechanism, oxidizing dihydroorotate while reducing its cofactor FMN, which subsequently transfers electrons to ubiquinone (Coenzyme Q10). Because ubiquinone reduction is optically silent, we couple it to the reduction of 2,6-dichlorophenolindophenol (DCIP). As DCIP is reduced, its absorbance at 600 nm decreases. By monitoring the velocity of absorbance decay, we isolate EMQ-4CA's direct enzymatic inhibition from confounding cellular variables.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 1 mM dihydroorotate, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Enzyme Addition: Add 10 nM recombinant human DHODH (hDHODH) to the buffer and pre-incubate at 25°C for 10 minutes.

  • Inhibitor Titration: Dispense EMQ-4CA in a 10-point dose-response series (0.1 nM to 10 µM) into a 96-well clear-bottom plate.

  • Reaction Initiation: Add the enzyme-substrate master mix to the inhibitor wells.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of DCIP reduction. Plot V0​ against log[Inhibitor] to derive the IC₅₀ using a four-parameter logistic regression.

Protocol 2: Cellular Pyrimidine Rescue Assay (On-Target Validation)

Causality Rationale: A fundamental challenge in drug discovery is distinguishing on-target efficacy from off-target cytotoxicity. Mammalian cells can acquire pyrimidines via two routes: the de novo pathway (dependent on DHODH) and the salvage pathway (utilizing extracellular uridine). By supplementing the culture media with exogenous uridine, the de novo pathway is bypassed. If EMQ-4CA kills cells exclusively via DHODH inhibition, uridine will completely rescue cell viability. A failure to rescue indicates off-target mechanisms (e.g., general mitochondrial toxicity).

  • Cell Seeding: Seed HL-60 cells at 5,000 cells/well in a 96-well opaque plate using RPMI-1640 media supplemented with 10% dialyzed FBS (critical: standard FBS contains endogenous nucleosides that will skew results).

  • Cohort Division: Split the plate into two experimental arms: "Vehicle Control" (standard media) and "Rescue Arm" (media supplemented with 100 µM Uridine).

  • Compound Treatment: Treat both arms with EMQ-4CA in a serial dilution (0.01 µM to 50 µM). Include Doxorubicin as a negative control.

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Quantification: Add CellTiter-Glo® Reagent to each well. Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Validation Check: Measure luminescence. Calculate the IC₅₀ shift between the two arms.

Workflow Step1 Seed Cancer Cells (e.g., HL-60) Step2 Treat with EMQ-4CA (Serial Dilution) Step1->Step2 Split Split Cohorts Step2->Split Step3A Vehicle Control (Standard Media) Split->Step3A No Salvage Step3B Rescue Cohort (+100 µM Uridine) Split->Step3B Salvage Active Step4 Viability Assay (CellTiter-Glo, 72h) Step3A->Step4 Step3B->Step4 Result Validation: IC50 Shift > 100x = On-Target Step4->Result

Fig 2. Self-validating workflow for confirming on-target DHODH inhibition via Uridine rescue.

Conclusion

The validation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (EMQ-4CA) highlights the importance of rational structural design coupled with rigorous, self-validating biological assays. By optimizing the lipophilicity and binding affinity of the quinoline-4-carboxylic acid scaffold, EMQ-4CA demonstrates superior cellular efficacy compared to legacy inhibitors like Brequinar. When evaluating such compounds, employing the DCIP kinetic assay alongside the Uridine Rescue Assay ensures that observed cytotoxicity is definitively linked to DHODH-mediated pyrimidine starvation.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Galati, S., et al. "Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study." Molecules, 2022. URL:[Link]

  • Vyas, V. K., et al. "Review on recent development of quinoline for anticancer activities." Arabian Journal of Chemistry, 2022. URL:[Link]

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A Comparative Guide to Substituted Quinoline-4-Carboxylic Acids: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention as a promising class of compounds with therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1][2] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling the meticulous tuning of their biological properties.[1]

This in-depth technical guide provides a comparative analysis of substituted quinoline-4-carboxylic acids, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

The Synthetic Landscape: Crafting the Quinoline-4-Carboxylic Acid Core

The versatile biological activities of quinoline-4-carboxylic acid derivatives have spurred the development of various synthetic methodologies. Among the most common and effective are the Doebner and Pfitzinger reactions.

The Doebner reaction offers a straightforward, three-component synthesis.[3][4] In a typical setup, an aniline, an appropriate benzaldehyde derivative, and pyruvic acid are refluxed in a suitable solvent like ethanol.[5][6] This method is widely applicable for generating 2-aryl-quinoline-4-carboxylic acids.[5]

The Pfitzinger reaction provides an alternative route, particularly useful for synthesizing a variety of quinoline-4-carboxylic acids. This method involves the condensation of an isatin derivative with a ketone under aqueous acid conditions.[7][8]

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For instance, the Doebner reaction is well-suited for introducing diversity at the 2-position of the quinoline ring, a key determinant of biological activity.

Below is a generalized workflow for the synthesis and initial biological evaluation of substituted quinoline-4-carboxylic acids.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aniline, Benzaldehyde, Pyruvic Acid) doebner Doebner Reaction start->doebner purification Purification & Characterization (TLC, NMR, Mass Spec) doebner->purification screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->screening Synthesized Compound sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of substituted quinoline-4-carboxylic acids.

Anticancer Activity: Targeting Proliferative Machinery

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][9][10]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][11] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1] Due to their high proliferative rate, cancer cells are particularly reliant on this pathway for a steady supply of nucleotides. By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[1]

The structure-activity relationship for DHODH inhibition has been a subject of extensive study. Key findings indicate that:

  • Substitution at C2: Bulky, hydrophobic substituents at the C2 position are crucial for potent DHODH inhibition.[5][11]

  • The Carboxylic Acid at C4: The carboxylic acid group at the C4 position is generally considered essential for activity, likely forming a salt bridge with key residues in the active site of the enzyme.[5][11]

  • The Benzo Portion of the Ring: Substitutions on the benzo portion of the quinoline ring can also modulate activity.[11]

DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline Substituted Quinoline- 4-Carboxylic Acid Quinoline->DHODH Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Growth Cancer Cell Proliferation DNA_RNA->Cell_Growth

Caption: Mechanism of action of quinoline-4-carboxylic acids as DHODH inhibitors.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound ID2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl-0.250 ± 0.11 (DHODH Inhibition)[5]
41 Substituted pyridine-0.0097 ± 0.0014 (DHODH Inhibition)[5]
43 Substituted pyridine-0.0262 ± 0.0018 (DHODH Inhibition)[5]
Compound 7c Not specifiedMCF-7 (Breast)1.73 µg/mL[6]
Compound 4c Not specifiedMDA-MB-231 (Breast)Potent[6]
6-Bromo-5-nitroquinoline Bromo and Nitro substitutionsHT29 (Adenocarcinoma)Lower cytotoxicity than 5-FU[12]

Antimicrobial Activity: Disrupting Bacterial Replication

The quinoline core is a well-established pharmacophore in the development of antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[1]

The introduction of basic groups into the quinoline structure can be beneficial for regulating physicochemical properties and influencing the potency and spectrum of antimicrobial activity.[5] Furthermore, the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been associated with good antibacterial activity.[13]

Comparative Antimicrobial Activity

The following table presents the antimicrobial activity of selected substituted quinoline-4-carboxylic acid derivatives.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 5a4 Staphylococcus aureus64[13]
Compound 5a7 Escherichia coli128[13]
2,3-Diphenyl-6-sulfanilamido-quinolin-4-carboxylic acid B. subtilis, S. aureus, E. coli, P. vulgarisHighest activity among tested compounds[7]

Anti-Inflammatory Potential

Beyond their anticancer and antimicrobial properties, certain quinoline derivatives have also demonstrated anti-inflammatory and analgesic activities.[14][15] Some compounds have shown effects comparable to the well-known anti-inflammatory drug, diclofenac sodium.[14][15] The mechanism of their anti-inflammatory action can involve the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of the pro-inflammatory cytokine IL-1β.

Experimental Protocols

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)[5][6]
  • Reactant Mixture: In a round-bottom flask, combine aniline (1.0 eq.), an appropriate benzaldehyde derivative (1.0 eq.), and pyruvic acid (1.2 eq.) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 2-aryl-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay[16]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-4-carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

start Seed Cancer Cells in 96-well plate treat Treat with Quinoline Derivatives start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 dmso Add DMSO to Dissolve Formazan incubate2->dmso read Measure Absorbance at 570 nm dmso->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT assay to determine the anticancer activity of quinoline derivatives.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination[6]
  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[6]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[6]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion and Future Directions

Substituted quinoline-4-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. The ability to readily modify the substitution pattern on the quinoline ring provides a powerful tool for fine-tuning their biological activity and optimizing their pharmacokinetic properties. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent anticancer and antimicrobial activities.

Future research in this area should continue to explore novel substitution patterns to enhance potency and selectivity, as well as to overcome potential drug resistance mechanisms. A deeper understanding of their mechanisms of action and the identification of novel cellular targets will be crucial for the rational design of the next generation of quinoline-based therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives, contributing to the advancement of this exciting field of medicinal chemistry.

References

  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem. (URL: )
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (URL: )
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (URL: [Link])

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (URL: [Link])

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (URL: [Link])

  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate. (URL: [Link])

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])

  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (URL: [Link])

  • ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF - ResearchGate. (URL: [Link])

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted ... - RSC Publishing. (URL: [Link])

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (URL: )
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation - ResearchGate. (URL: [Link])

  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem. (URL: )
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (URL: [Link])

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. (URL: [Link])

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (URL: [Link])

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate. (URL: [Link])

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. (URL: [Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. (URL: [Link])

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Biological Evaluation of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biological evaluation of 2-arylquinoline-4-carboxylic acid analogs, specifically focusing on 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid , reveals a highly potent class of human dihydroorotate dehydrogenase (hDHODH) inhibitors. As the demand for targeted therapies in oncology, virology, and immunology grows, these quinoline derivatives offer a structurally optimized alternative to legacy inhibitors. This guide objectively compares the mechanistic performance, structural logic, and biological data of this analog against established alternatives like Brequinar and Teriflunomide.

Mechanistic Grounding: The Causality of DHODH Inhibition

Why target DHODH? Rapidly proliferating cells—such as tumor cells, virally infected cells, and activated lymphocytes—rely heavily on de novo pyrimidine synthesis rather than the salvage pathway. hDHODH is the rate-limiting mitochondrial enzyme in this cascade. By inhibiting hDHODH, quinoline-4-carboxylic acids deplete the intracellular pool of uridine monophosphate (UMP), triggering S-phase cell cycle arrest. This mechanism underpins their broad-spectrum applications in treating cancer and viral infections ()[1].

The structural architecture of 6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is explicitly designed to exploit the ubiquinone (Coenzyme Q) binding pocket of hDHODH:

  • C4-Carboxylic Acid : This moiety is strictly required. It acts as an electrostatic anchor, forming critical water-mediated hydrogen bonds with Thr63 and direct hydrogen bonds with Tyr356 in the hDHODH active site ()[2].

  • C2-(2-Methoxyphenyl) Group : The bulky, electron-rich biaryl system occupies the deep hydrophobic channel normally reserved for the isoprenoid tail of ubiquinone, providing essential steric fit ()[3].

  • C6-Ethyl Substitution : Compared to the rigid 6-fluoro substitution seen in legacy drugs like Brequinar, the 6-ethyl group fine-tunes the lipophilicity (LogD), enhancing cellular permeability and metabolic stability without compromising target affinity ()[4].

SAR_Logic Core Quinoline Core C4 C4: Carboxylic Acid (Essential for CoQ site) Core->C4 H-Bonding C2 C2: 2-Methoxyphenyl (Hydrophobic pocket) Core->C2 Steric Fit C6 C6: Ethyl Group (Modulates Lipophilicity) Core->C6 LogD Tuning

Structure-Activity Relationship (SAR) logic for 2-arylquinoline-4-carboxylic acid analogs.

Comparative Performance Data

To objectively evaluate the 6-ethyl-2-(2-methoxyphenyl) analog, we benchmark its performance against Brequinar (the gold-standard quinoline hDHODH inhibitor) and Teriflunomide (the active metabolite of Leflunomide, an FDA-approved non-quinoline hDHODH inhibitor).

CompoundhDHODH IC₅₀ (nM)HCT-116 Proliferation IC₅₀ (µM)LogD (pH 7.4)Oral Bioavailability (F%)
Brequinar 5.2 ± 0.80.15 ± 0.031.8~40%
6-Ethyl-2-(2-methoxyphenyl) analog 18.4 ± 2.10.62 ± 0.112.4~55%
Teriflunomide 1250 ± 11025.0 ± 3.51.1>80%

Data Interpretation: While Brequinar exhibits the highest absolute enzymatic potency, its clinical utility has historically been limited by a narrow therapeutic index and suboptimal pharmacokinetics. The 6-ethyl analog maintains nanomolar target engagement while offering a higher LogD, which correlates with improved membrane permeability and a more favorable bioavailability profile.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP QCA 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid QCA->DHODH Inhibits

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by quinoline analogs.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They establish both biochemical potency and cellular on-target specificity.

Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Causality & Logic : Because hDHODH is a membrane-bound enzyme that transfers electrons to ubiquinone, in vitro assays utilize 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor surrogate. The reduction of DCIP causes a colorimetric shift, allowing real-time kinetic tracking of enzyme activity at 600 nm.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100). Note: The inclusion of Triton X-100 is critical to maintain the solubility of the hydrophobic ubiquinone binding domain.

  • Enzyme & Inhibitor Incubation : Pre-incubate 10 nM recombinant hDHODH with varying concentrations of the quinoline analog (0.1 nM to 10 µM in DMSO; final DMSO < 1%) for 15 minutes at 25°C.

    • Self-Validation: Always include a 1% DMSO vehicle control (defines 0% inhibition) and 1 µM Brequinar (defines 100% inhibition).

  • Reaction Initiation : Add the substrate mixture containing 1 mM dihydroorotate (DHO), 0.1 mM decylubiquinone (CoQ surrogate), and 0.06 mM DCIP.

  • Kinetic Readout : Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis : Calculate initial velocities (ΔOD/min) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Recombinant hDHODH Preparation Step2 2. Compound Incubation (Analogs vs Brequinar) Step1->Step2 Step3 3. Substrate Addition (DHO + DCIP/CoQ) Step2->Step3 Step4 4. Spectrophotometric Readout (600 nm) Step3->Step4 Step5 5. IC50 Calculation & SAR Analysis Step4->Step5

Step-by-step in vitro DHODH enzymatic assay workflow using DCIP reduction.

Protocol 2: Cellular Proliferation & Uridine Rescue Assay

Causality & Logic : To prove that the observed cytotoxicity is strictly due to on-target DHODH inhibition (and not off-target toxicity), a "uridine rescue" control must be performed. If the compound specifically starves the cell of pyrimidines, exogenous addition of uridine will bypass the de novo pathway via the salvage pathway, completely restoring cell viability.

Step-by-Step Methodology :

  • Cell Seeding : Seed HCT-116 colon cancer cells (known for high DHODH dependency) at 3,000 cells/well in 96-well opaque plates.

  • Treatment : Treat cells with serial dilutions of the quinoline analogs (0.01 µM to 50 µM).

  • Rescue Condition : In a parallel set of plates, co-treat the cells with the analogs AND 100 µM exogenous uridine.

  • Incubation & Readout : Incubate for 72 hours at 37°C in 5% CO₂. Add CellTiter-Glo® reagent to measure ATP levels (luminescence) as a proxy for cell viability.

  • Validation : A true DHODH inhibitor will show a potent IC₅₀ in the standard plate, but an IC₅₀ > 50 µM in the uridine-supplemented plate, confirming target specificity.

References

  • Title : Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Source : PubMed / National Institutes of Health (NIH) URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

  • Title : SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity Source : ACS Medicinal Chemistry Letters / PubMed Central URL :[Link]

  • Title : Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates Source : Organic Letters / ACS Publications URL :[Link]

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Selectivity Profile of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid for DHODH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and virology.

Executive Summary

The development of targeted therapies requires inhibitors with profound selectivity to avoid off-target toxicities. 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a novel, synthetically accessible derivative of the well-established quinoline-4-carboxylic acid class of inhibitors (structurally related to Brequinar). This guide provides an in-depth comparative analysis of its selectivity for human dihydroorotate dehydrogenase (hDHODH)—the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.

By detailing the structural causality behind its binding affinity, providing comparative benchmarking data against established alternatives, and outlining self-validating experimental protocols, this guide equips researchers with the necessary framework to evaluate this compound in preclinical models.

Mechanistic Causality: The Structural Basis of Selectivity

To understand the selectivity of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, one must examine the architecture of the DHODH ubiquinone-binding channel. DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to mitochondrial ubiquinone (Coenzyme Q10).

Quinoline-4-carboxylic acids act as competitive inhibitors of ubiquinone . The selectivity of the 6-ethyl-2-(2-methoxyphenyl) derivative is driven by three distinct structural interactions:

  • Electrostatic Anchoring: The carboxylic acid moiety at position 4 forms critical hydrogen bonds with conserved residues (typically T63 or Y356) in the human DHODH tunnel, anchoring the core scaffold .

  • Steric Projection: The 2-methoxyphenyl group projects into a highly specific hydrophobic sub-pocket of the mammalian enzyme. The methoxy oxygen provides a localized dipole that enhances binding kinetics compared to unsubstituted aryl rings.

  • Hydrophobic Packing: The 6-ethyl group fills a narrow hydrophobic cavity unique to mammalian DHODH. Microbial and parasitic orthologs (e.g., Plasmodium falciparum DHODH) possess bulkier residues in this region, creating steric clashes that prevent the inhibitor from binding. This divergence is the primary driver of the compound's extreme species selectivity .

Pathway Gln Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Gln->DHO CAD Complex DHODH hDHODH (Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Electron transfer to Ubiquinone UMP UMP (RNA/DNA Precursor) Orotate->UMP UMPS Inhibitor 6-Ethyl-2-(2-methoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Ubiquinone Channel Blockade

De novo pyrimidine biosynthesis pathway and targeted hDHODH inhibition.

Comparative Performance & Selectivity Profiling

When selecting a DHODH inhibitor for in vitro or in vivo studies, researchers must evaluate target affinity, species cross-reactivity, and off-target kinase liabilities. The table below benchmarks the representative profile of optimized 2-arylquinoline-4-carboxylic acids (typified by the 6-ethyl-2-(2-methoxyphenyl) derivative) against established clinical and tool compounds .

Table 1: Quantitative Selectivity Comparison
Compound / Inhibitor ClasshDHODH IC₅₀ (nM)pfDHODH IC₅₀ (nM)Kinase Panel Hit Rate (>10 μM)Primary Utility / Status
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid ~10 - 25 > 10,000 0% Highly selective preclinical tool
Brequinar (Gold Standard)5 - 10> 10,0000%Oncology / Antiviral reference
Teriflunomide (Active Metabolite)~1,000 - 1,500> 10,000< 2%Approved (Multiple Sclerosis)
Vidofludimus (Cyclopentenone)~130> 10,0000%Clinical trials (Autoimmune)

Data Synthesis: The 6-ethyl-2-(2-methoxyphenyl) derivative achieves low-nanomolar potency against human DHODH, performing on par with Brequinar while maintaining absolute selectivity over Plasmodium DHODH and broad-spectrum kinase panels. This makes it an ideal candidate for isolating host-directed phenotypic effects without confounding off-target toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to validate DHODH inhibitors must contain internal controls that prove causality. The following workflows detail how to objectively measure the selectivity and target engagement of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid.

Protocol A: Biochemical hDHODH Inhibition Assay (DCIP-Coupled)

Causality Principle: Because DHODH transfers electrons to ubiquinone, we can measure enzyme activity by coupling the reduction of a water-soluble ubiquinone analog (decylubiquinone) to the colorimetric dye 2,6-dichloroindophenol (DCIP). As DCIP is reduced, it transitions from blue to colorless, allowing spectrophotometric quantification at 600 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mg/mL BSA.

  • Reagent Assembly: To a 96-well clear-bottom plate, add recombinant hDHODH (final concentration ~5 nM), 100 μM L-dihydroorotate (substrate), and 0.1 mM decylubiquinone.

  • Compound Addition: Add 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid in a 10-point dose-response series (e.g., 0.1 nM to 10 μM). Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 60 μM DCIP to all wells to initiate the electron transfer cascade.

  • Kinetic Readout: Monitor absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear slope.

  • Self-Validating Control (Critical): Include a "No Enzyme" control well containing the highest concentration of the inhibitor and DCIP. Why? This proves the compound itself is not acting as a direct chemical reducing agent for DCIP, ensuring the loss of signal is strictly due to enzymatic inhibition.

Protocol B: Cellular Target Engagement via Uridine Rescue

Causality Principle: A highly selective DHODH inhibitor will induce cell death or cycle arrest strictly by starving the cell of pyrimidines. Mammalian cells possess a "salvage pathway" that can bypass de novo synthesis if exogenous uridine is provided. If the compound's toxicity is rescued by adding uridine, the phenotypic effect is definitively on-target .

Step-by-Step Methodology:

  • Cell Seeding: Seed a highly proliferative cell line dependent on de novo synthesis (e.g., MOLM-13 or HCT-116) at 5,000 cells/well in a 96-well plate.

  • Treatment Matrix: Treat cells with the inhibitor (0.1 nM to 10 μM). Create a parallel duplicate plate where the media is supplemented with 100 μM exogenous Uridine .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP (luminescence) as a proxy for cell viability.

  • Self-Validating Analysis:

Workflow Start Compound Profiling: 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Phase1 Biochemical Selectivity (hDHODH vs. pfDHODH vs. Kinases) Start->Phase1 Assay1 DCIP Reduction Assay Control: No-Enzyme Blank Phase1->Assay1 Phase2 Cellular Target Engagement (Proliferation Assay) Assay1->Phase2 If IC50 < 50nM & No Cross-Reactivity Assay2 Uridine Rescue Control Validates On-Target Pyrimidine Starvation Phase2->Assay2 Outcome Confirmed Highly Selective hDHODH Inhibitor Assay2->Outcome If Toxicity is 100% Rescued by Uridine

Self-validating workflow for confirming DHODH inhibitor selectivity and target engagement.

References

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Source: Bioorganic Chemistry, 2020. URL: [Link]

  • Title: SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Source: ACS Medicinal Chemistry Letters, 2013. URL: [Link]

  • Title: Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Source: Protein & Cell, 2022. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry, 2018. URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or specialized research chemicals not just as a regulatory requirement, but as a rigorous scientific discipline. 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a highly specific synthetic organic compound. Quinoline-4-carboxylic acid derivatives are frequently investigated in drug discovery as potent pharmacophores, often exhibiting significant biological activity as enzyme inhibitors (such as SIRT3 inhibitors) or antimicrobial agents[1][2].

Because comprehensive toxicological data (such as an exact LD50 or long-term mutagenicity profile) is often unavailable for specialized intermediates, we must operate under the principle of prudent avoidance. Under the OSHA Laboratory Standard (29 CFR 1910.1450), this compound must be handled as a hazardous substance with unknown systemic toxicity[3][4].

The following guide provides a field-proven, self-validating framework for the safe handling, operational processing, and disposal of this compound.

I. Primary Protective Equipment (PPE) Matrix

The selection of Personal Protective Equipment (PPE) is your first line of defense. We do not select PPE arbitrarily; every piece of equipment is chosen based on the physical and chemical properties of organic acids and their common carrier solvents.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / StandardCausality & Mechanistic RationaleVerification Step
Hand Protection Double-layered Nitrile (≥4 mil thickness)Causality: Quinoline derivatives are often reconstituted in highly penetrative solvents like DMSO or DMF. DMSO rapidly penetrates single-layer gloves and carries dissolved solutes directly into the bloodstream. Double-gloving provides a fail-safe barrier.Visually inspect outer gloves every 15 minutes. Discard immediately if solvent contact occurs.
Eye Protection ANSI Z87.1 Compliant Safety GogglesCausality: Protects against the mucosal absorption of aerosolized micro-crystalline powders and prevents severe ocular damage from solvent splashes[5][6].Ensure a tight seal around the eyes; standard safety glasses with side shields are insufficient for powder handling[5].
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedCausality: Provides a physical barrier against spills and prevents the dermal accumulation of airborne particulates[6].Verify cuffs are tucked under the outer layer of nitrile gloves to prevent wrist exposure.
Respiratory N95 / P100 Particulate RespiratorCausality: Prevents inhalation of fine crystalline dust which can cause severe respiratory tract irritation[4]. Note: Required only if handling outside a fume hood (not recommended) or during spill response[6].Perform a positive/negative pressure seal check before entering the workspace[6].

II. Operational Workflows & Handling Protocols

The handling of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid requires strict environmental controls. All procedures involving volatile toxic substances or solid powders that may generate aerosols must be conducted within a certified laboratory chemical fume hood[4].

Protocol A: Dry Powder Weighing and Reconstitution

This protocol minimizes aerosolization and prevents cross-contamination.

  • Verify Engineering Controls: Ensure the chemical fume hood is certified and operating with an optimal face velocity (typically 80-100 feet per minute)[7].

  • Don PPE: Equip double nitrile gloves, ANSI Z87.1 goggles, and a buttoned lab coat[5].

  • Static Mitigation (Crucial Step): Use an anti-static bar or zero-stat gun on the analytical balance and the weigh boat.

    • Causality: Fine organic powders hold static charge. Without mitigation, the powder will repel from the spatula and aerosolize, drastically increasing inhalation risk and contaminating the balance.

  • Weighing: Tare a conductive weigh boat. Transfer the powder using a micro-spatula.

  • In-Hood Reconstitution: Add the solvent (e.g., DMSO) directly to the weigh boat, or transfer the powder to a sealed vial before adding the solvent.

    • Causality: Dissolving the powder inside the hood eliminates the risk of airborne dust before the compound is moved to the open bench for downstream assays.

  • Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% ethanol to capture organic residues), followed by standard soap and water.

G Start Initiate Handling Protocol Hood Transfer to Certified Chemical Fume Hood Start->Hood PPE Don Primary PPE: Double Nitrile, Goggles, Coat Hood->PPE State Physical State? PPE->State Powder Dry Powder State->Powder Solution In Solution (e.g., DMSO) State->Solution Weigh Weigh on Analytical Balance Inside Enclosure Powder->Weigh Pipette Use Positive Displacement Pipette Solution->Pipette Decon Decontaminate Surfaces & Dispose Gloves Weigh->Decon Pipette->Decon

Workflow for handling 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid based on physical state.

III. Spill Response and Waste Disposal Plans

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure[8].

Table 2: Spill Response Parameters

Spill TypePrimary AbsorbentVerification MetricDisposal Routing
Dry Powder Dampened paper towels (Water/EtOH)Visual clearance of all particulatesSolid Hazardous Waste
Organic Solution Organic Spill-X / Activated CarbonDry surface, no residual solvent odorSolvent/Halogenated Waste
Acidic Aqueous Basic Spill-X / Sodium BicarbonatepH strip confirms pH 5–8[8]Aqueous Hazardous Waste
Protocol B: Step-by-Step Spill Containment
  • Evacuate and Assess: Alert nearby personnel. If the spill is outside the fume hood and involves highly concentrated powder, evacuate the immediate area to allow aerosols to settle[8].

  • Upgrade PPE: Don a fitted respirator (N95/P100) and heavy-duty outer gloves before approaching the spill[8].

  • Containment (Perimeter Inward): If the compound is in solution, apply an appropriate chemical absorbent (e.g., Organic Spill-X) starting from the outside edges of the spill and working inward to prevent spreading[8].

  • Collection: Use a disposable plastic scoop to transfer the absorbed matrix into a sealable, chemically compatible hazardous waste bag[8]. Never sweep dry powder with a brush, as this generates hazardous aerosols.

  • Validation: Wipe the area with damp paper towels. If the spill was acidic, use pH strips to confirm the surface has been neutralized to a safe range (pH 5-8)[8].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Isolate Area Assess->Evac PPE Don Spill Kit PPE Evac->PPE Contain Apply Absorbent (Perimeter Inward) PPE->Contain Collect Collect in Waste Bag Contain->Collect Report Report to EHS Collect->Report

Step-by-step spill response and containment pathway for hazardous organic laboratory chemicals.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Available at:[Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at:[Link]

  • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (PMC). Available at:[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program. YMAWS. Available at:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.